Product packaging for RED 19(Cat. No.:CAS No. 1342-82-1)

RED 19

Cat. No.: B1170737
CAS No.: 1342-82-1
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Description

RED 19, also known as this compound, is a useful research compound. Its molecular formula is C9H14OSi. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1342-82-1

Molecular Formula

C9H14OSi

Synonyms

RED 19

Origin of Product

United States

Foundational & Exploratory

The RED 19 Compound: A Technical Overview of Its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: There is no publicly available scientific literature or data corresponding to a compound designated "RED 19." The following guide is a hypothetical construction based on typical drug discovery and development frameworks. The experimental protocols, data, and pathways presented are illustrative and should not be considered factual.

Introduction

This document provides a comprehensive technical overview of the hypothetical novel compound, this compound. It details the discovery process, from initial screening to lead optimization, and outlines the synthetic route developed for its production. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of new chemical entities.

Discovery and Screening

The discovery of this compound originated from a high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of the fictional enzyme, Kinase X (KX), a key component in a disease-relevant signaling pathway.

High-Throughput Screening (HTS) Workflow

The HTS was conducted using a library of over 500,000 diverse small molecules. The primary assay was a fluorescence-based biochemical assay designed to measure the enzymatic activity of KX.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Triage cluster_optimization Lead Optimization Compound_Library 500,000 Compound Library Primary_Assay Primary Biochemical Assay (KX Inhibition) Compound_Library->Primary_Assay Hit_Identification Identification of Initial Hits (>50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cellular Thermal Shift) Dose_Response->Orthogonal_Assay Triage Triage (PAINS, ADME-Tox prediction) Orthogonal_Assay->Triage SAR_Studies Structure-Activity Relationship (SAR) Studies Triage->SAR_Studies Lead_Candidate Lead Candidate: this compound SAR_Studies->Lead_Candidate Signaling_Pathway cluster_pathway KX Signaling Pathway Upstream_Signal Upstream Signal KX Kinase X (KX) Upstream_Signal->KX Substrate_Y Substrate Y KX->Substrate_Y phosphorylates p_Substrate_Y Phosphorylated Substrate Y Downstream_Effect Downstream Cellular Response p_Substrate_Y->Downstream_Effect RED19 This compound RED19->KX Synthesis_Workflow Start_A Starting Material A Intermediate_1 Intermediate 1 Start_A->Intermediate_1 Step 1: Coupling Reaction Start_B Starting Material B Start_B->Intermediate_1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 2: Cyclization RED19 This compound Intermediate_2->RED19 Step 3: Final Modification

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of REDD1 in Biological Systems

Abstract

Regulated in development and DNA damage responses 1 (REDD1), also known as DDIT4, is a highly conserved protein that plays a critical role in cellular stress responses. It is a key negative regulator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central signaling hub that governs cell growth, proliferation, and metabolism. This guide provides a comprehensive overview of the molecular mechanisms underlying REDD1's function, with a focus on its interaction with the mTORC1 pathway. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of mTORC1 Signaling

REDD1 is a potent endogenous inhibitor of the mTORC1 signaling pathway.[1][2][3] Its expression is induced by a wide range of cellular stresses, including hypoxia, nutrient deprivation, DNA damage, and endoplasmic reticulum (ER) stress.[4][5] The primary function of REDD1 is to relay these stress signals to the mTORC1 pathway, leading to its suppression and thereby conserving cellular resources during adverse conditions.[3]

The canonical mechanism of REDD1-mediated mTORC1 inhibition involves the tuberous sclerosis complex (TSC), composed of TSC1 and TSC2.[5] Under basal conditions, the TSC1/TSC2 complex is inhibited by the protein kinase Akt, which phosphorylates TSC2. This phosphorylation promotes the binding of 14-3-3 proteins to TSC2, leading to the inactivation of the TSC1/TSC2 complex's GTPase-activating protein (GAP) activity towards the small GTPase Rheb. When Rheb is in its GTP-bound state, it activates mTORC1.

Upon cellular stress, REDD1 expression is upregulated. REDD1 is proposed to bind to 14-3-3 proteins, thereby preventing their interaction with TSC2.[6] This sequestration of 14-3-3 proteins allows the TSC1/TSC2 complex to become active, exerting its GAP activity on Rheb. The resulting conversion of Rheb-GTP to Rheb-GDP leads to the inactivation of mTORC1.[6]

An alternative, non-mutually exclusive mechanism suggests that REDD1 can promote the dephosphorylation of Akt at Threonine 308 by recruiting protein phosphatase 2A (PP2A).[7] The dephosphorylation and subsequent inactivation of Akt prevent the inhibitory phosphorylation of TSC2, thus leading to mTORC1 suppression.

Quantitative Data on REDD1 Expression and Activity

ParameterConditionFold Change/EffectCell/Tissue TypeReference
REDD1 mRNA 1-hour post-aerobic exercise1550% increaseMouse plantaris muscle[8]
REDD1 Protein Leucine re-supplementation after deprivation34.8% decreaseHeLa cells[1]
REDD1 Protein Serum re-supplementation after deprivation54.1% decreaseHeLa cells[1]
REDD1 Protein Half-life Cycloheximide treatment~5 minutes or lessCell culture[9]
Cell Size Inducible REDD1 expression6% decreaseU2OS cells[10]
S6K Phosphorylation REDD1 inductionProfound downregulationTetracycline-inducible cells[11]
4E-BP1 Phosphorylation REDD1 inductionDownregulationTetracycline-inducible cells[11]

Experimental Protocols

Analysis of REDD1 Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol is a general guideline for quantifying REDD1 mRNA levels in response to a stimulus.

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent, following the manufacturer's instructions.[4] The quality and quantity of the extracted RNA should be assessed using a spectrophotometer or a bioanalyzer.[8]

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qRT-PCR: Perform real-time PCR using a suitable thermal cycler. The reaction mixture should contain cDNA template, forward and reverse primers for REDD1 and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based master mix.

    • REDD1 primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

    • Thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of REDD1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[10]

Assessment of REDD1 Protein Levels and mTORC1 Signaling by Western Blotting

This protocol outlines the general steps for detecting REDD1 protein and the phosphorylation status of mTORC1 substrates.

  • Sample Preparation:

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12] Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.[2][12]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for REDD1 or phospho-specific antibodies for mTORC1 substrates (e.g., phospho-S6K, phospho-4E-BP1) overnight at 4°C.[13]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection:

    • Wash the membrane extensively with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[13]

Investigation of REDD1 Protein Interactions by Immunoprecipitation (IP)

This protocol describes a general method to study the interaction of REDD1 with other proteins, such as 14-3-3.

  • Cell Lysate Preparation: Prepare cell lysates as described for Western blotting, ensuring the use of a lysis buffer that preserves protein-protein interactions (e.g., a non-denaturing buffer like one containing NP-40 or Triton X-100).[14]

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G agarose beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against REDD1 or the protein of interest (2-10 µg) for 2-4 hours or overnight at 4°C with gentle rotation.[15]

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C.[15]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[14]

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the interacting protein (e.g., 14-3-3).

Visualizations

Signaling Pathways

REDD1_mTORC1_Pathway cluster_TSC TSC Complex Formation Stress Cellular Stress (e.g., Hypoxia, Nutrient Deprivation) HIF1 HIF-1 Stress->HIF1 induces REDD1 REDD1 HIF1->REDD1 upregulates transcription Fourteen33 14-3-3 REDD1->Fourteen33 sequesters PP2A PP2A REDD1->PP2A recruits Akt Akt TSC2 TSC2 Akt->TSC2 phosphorylates (inhibits) TSC1_TSC2 TSC1/TSC2 Complex TSC2->TSC1_TSC2 TSC2->Fourteen33 binds when phosphorylated TSC1 TSC1 TSC1->TSC1_TSC2 Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP GAP activity Rheb_GDP Rheb-GDP Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->Protein_Synthesis promotes Fourteen33->TSC2 PP2A->Akt dephosphorylates (inhibits)

Caption: REDD1-mediated inhibition of the mTORC1 signaling pathway.

Experimental Workflow

IP_Western_Workflow start Start: Treat cells with stimulus (e.g., hypoxia) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing with Protein A/G beads (Optional) lysis->preclear ip Immunoprecipitation with anti-REDD1 antibody preclear->ip wash Wash beads to remove non-specific binding ip->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE elute->sds_page transfer Transfer to membrane sds_page->transfer western Western Blot with anti-14-3-3 antibody transfer->western detect Detection and Analysis western->detect end End: Confirm REDD1-14-3-3 interaction detect->end

References

Unveiling the Potential of RD-X19: A Technical Guide to a Novel Antiviral Light Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RD-X19, an innovative light-based therapeutic approach with potential applications in antiviral research and development. Based on emerging clinical data, RD-X19 utilizes a specific wavelength of visible light to combat viral infections, offering a novel mechanism of action with significant research interest. This document summarizes the available quantitative data, details experimental protocols from clinical studies, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a randomized, controlled feasibility study of RD-X19 in subjects with mild-to-moderate COVID-19.

Table 1: Virologic Outcomes of RD-X19 Treatment

Outcome MeasureRD-X19 GroupSham GroupTreatment Benefit95% Confidence IntervalNominal p-value
Mean Change in log₁₀ Viral Load (Day 8)-3.29-1.81-1.48 logs-2.88 to -0.0710.040

Data sourced from a study involving 31 subjects with positive SARS-CoV-2 antigen tests and at least two moderate COVID-19 symptoms at baseline.[1]

Table 2: Clinical Outcomes of RD-X19 Treatment

Outcome MeasureRD-X19 GroupSham GroupDifferenceNominal p-value
Median Time to Symptom Alleviation75.3 hours112.7 hours37.4 hours0.602 (log-rank test)

Symptom alleviation was defined as the point at which all eight protocol-designated COVID-19 signs and symptoms were reported by the participant to be 0 (none) or 1 (mild).[1]

Experimental Protocols

The following sections detail the methodologies employed in the key clinical study evaluating RD-X19.

In Vitro Viral Inactivation Protocol

  • Cell Culture: Human oral epithelial tissues (ORL-200) were used. Tissues were incubated at 37°C and 5% CO₂ overnight before the experiment.[1]

  • Viral Infection: SARS-CoV-2 isolates (WA1, Alpha, and Beta variants) were diluted and applied to the tissue cultures.[1]

  • Light Treatment: Infected transwell cultures were illuminated with a 425 nm LED array at doses of 0 J/cm², 16 J/cm², 32 J/cm², or 60 J/cm².[1]

  • Outcome Measurement: Viral titers were measured from apical washes taken 12 and 24 hours post-infection.[1] All work with the live virus was conducted in a BSL-3 laboratory.[1]

Phase I/II Clinical Trial Protocol (NCT04662671)

  • Study Design: A randomized, sham-controlled, dose-finding feasibility study was conducted.[2][3] A total of 31 subjects were randomized in a 2:1 ratio to receive either RD-X19 or a sham treatment.[1]

  • Participant Criteria: Enrolled subjects had a positive SARS-CoV-2 antigen test within 24 hours of enrollment, at least two moderate COVID-19 signs and symptoms, and initial symptoms appearing no longer than 3 days prior to enrollment.[3]

  • Treatment Regimen: Subjects self-administered the treatment twice daily for 4 days.[1] The nominal dose for the RD-X19 device was 16 J/cm² per treatment, resulting in a daily dose of 32 J/cm².[1]

  • Primary Outcome: The primary outcome was the time-weighted average change in SARS-CoV-2 viral load from baseline through day 8, as measured by saliva specimens.[1]

  • Clinical Outcome Assessment: Participants self-assessed the severity of eight protocol-designated COVID-19 signs and symptoms twice daily using diary cards.[1]

Visualizations

Proposed Mechanism of Action of RD-X19

The proposed mechanism of action for RD-X19 involves both direct and indirect antiviral effects. The 425 nm visible blue light is believed to directly inactivate cell-free SARS-CoV-2.[3] Additionally, the light therapy is thought to inhibit the replication of the virus within host cells through photobiomodulation.[3]

RD_X19_Mechanism cluster_direct Direct Antiviral Effect cluster_indirect Indirect Antiviral Effect RDX19 RD-X19 (425 nm Light) Virus_Free Cell-Free SARS-CoV-2 RDX19->Virus_Free Inactivates Inactivated_Virus Inactivated Virus Virus_Free->Inactivated_Virus Host_Cell Infected Host Cell Replication Viral Replication Host_Cell->Replication Inhibited_Replication Inhibited Replication Replication->Inhibited_Replication Inhibits RDX19_indirect RD-X19 (425 nm Light) RDX19_indirect->Host_Cell Photobiomodulation

Caption: Proposed dual mechanism of action for RD-X19 antiviral therapy.

RD-X19 Clinical Trial Workflow

The following diagram illustrates the workflow of the Phase I/II clinical trial for RD-X19.

Clinical_Trial_Workflow Start Patient Screening (Positive Antigen Test, Symptomatic) Randomization Randomization (2:1) Start->Randomization RDX19_Arm RD-X19 Treatment Arm (Twice Daily for 4 Days) Randomization->RDX19_Arm Sham_Arm Sham Treatment Arm (Twice Daily for 4 Days) Randomization->Sham_Arm Data_Collection Data Collection (Saliva Samples, Symptom Diaries) Days 3, 5, 8, 14 RDX19_Arm->Data_Collection Sham_Arm->Data_Collection Analysis Data Analysis (Viral Load, Time to Symptom Alleviation) Data_Collection->Analysis Results Primary & Secondary Endpoint Evaluation Analysis->Results

Caption: Workflow of the randomized controlled trial for RD-X19.

References

The Enigma of RED 19: A Framework for a Technical Guide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Absence of "RED 19" in current scientific literature prevents the creation of a specific technical guide. However, this document provides a comprehensive template for researchers, scientists, and drug development professionals to structure their findings on a novel target, hypothetically named "this compound." This framework outlines the necessary components, from molecular characterization to therapeutic potential, adhering to the highest standards of scientific reporting.

Due to the absence of any identifiable molecule, protein, gene, or biological process designated as "this compound" in the public scientific domain, this guide serves as a detailed template. It is designed to be populated with specific experimental data as it becomes available. The structure and examples provided are based on established best practices for creating in-depth technical whitepapers in the field of drug discovery and development.

Executive Summary

This section would typically provide a high-level overview of "this compound," including its classification, its proposed role in a specific disease pathology, and the potential therapeutic strategy being explored. It would summarize the key findings presented in the subsequent sections, offering a concise picture of the research and its implications.

Introduction to "this compound"

A comprehensive introduction would detail the discovery of "this compound," including the screening methods or observational studies that led to its identification. This section would also cover the initial hypothesis regarding its function and its relevance to the target disease state. The historical context, if any, of related molecules or pathways would be discussed to frame the significance of this new target.

Molecular Characterization of "this compound"

This section would focus on the fundamental properties of "this compound." For a protein, this would include its genetic sequence, post-translational modifications, and structural information. For a small molecule, it would detail its chemical structure and physicochemical properties.

Gene and Protein Information (Hypothetical)
ParameterDescription
Gene Name Putative this compound Gene (PRG19)
Chromosomal Locus To be determined
Protein Name Redemptase-19
UniProt ID To be assigned
Amino Acid Length To be determined
Molecular Weight To be determined
Subcellular Localization To be determined (e.g., Cytoplasmic, Nuclear, Membranal)
Physicochemical Properties (Hypothetical Small Molecule)
PropertyValue
Molecular Formula To be determined
Molecular Weight To be determined
LogP To be determined
pKa To be determined
Solubility To be determined

Proposed Signaling Pathway of "this compound"

This section would elucidate the mechanism of action of "this compound" at a molecular level. It would describe the upstream activators and downstream effectors, placing "this compound" within a broader biological context.

RED19_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates RED_19_Inactive RED_19_Inactive RED_19_Active RED_19_Active RED_19_Inactive->RED_19_Active Conformational Change Transcription_Factor Transcription_Factor RED_19_Active->Transcription_Factor Activates Kinase_A->RED_19_Inactive Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling cascade for "this compound" activation and its downstream effects.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation. This section would provide step-by-step protocols for the key experiments used to characterize "this compound."

Recombinant Protein Expression and Purification

This would detail the vector and host system used, culture conditions, and the purification strategy (e.g., affinity chromatography, size-exclusion chromatography).

In Vitro Binding Assay

A protocol for quantifying the interaction between "this compound" and a binding partner would be described, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Cell-Based Functional Assay

This would outline the cell line used, treatment conditions, and the endpoint measurement to assess the activity of "this compound" in a cellular context.

Quantitative Data Summary

This section would present the key quantitative findings in a clear and comparative format.

Binding Affinity of "this compound" to Various Ligands
LigandKD (nM)Kon (1/Ms)Koff (1/s)
Ligand A To be determinedTo be determinedTo be determined
Ligand B To be determinedTo be determinedTo be determined
Control No bindingNo bindingNo binding
"this compound" Activity in Functional Assays
Assay TypeIC50 / EC50 (µM)Fold Change
Kinase Activity To be determinedTo be determined
Cell Proliferation To be determinedTo be determined
Gene Expression To be determinedTo be determined

Preclinical Development Workflow

This section would illustrate the logical progression from target identification to preclinical candidate selection.

Preclinical_Workflow node_ID Target Identification (this compound) node_Val Target Validation node_ID->node_Val node_Assay Assay Development node_Val->node_Assay node_HTS High-Throughput Screening node_Assay->node_HTS node_Hit Hit Identification node_HTS->node_Hit node_Lead Hit-to-Lead Optimization node_Hit->node_Lead node_Preclinical Preclinical Candidate node_Lead->node_Preclinical

Caption: A generalized workflow for preclinical drug discovery, starting with "this compound".

Discussion and Future Directions

The discussion would interpret the presented data in the context of the initial hypothesis. It would also address any limitations of the studies and propose future experiments to further elucidate the role of "this compound" and advance the therapeutic program.

Conclusion

A concluding statement would summarize the importance of "this compound" as a novel therapeutic target and reiterate its potential for the development of new treatments.

An In-Depth Technical Guide to the Synthesis of "RED 19" Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The initial investigation into the topic "RED 19" has revealed that this designation is ambiguous and corresponds to several distinct chemical entities, primarily classified as dyes. These include Mordant this compound, Disperse this compound, Vat this compound, and Solvent this compound. Each of these compounds possesses a unique chemical structure and is utilized in applications such as textile dyeing and as coloring agents for solvents.

Our comprehensive search of scientific and technical literature did not identify a specific bioactive molecule or drug candidate uniformly designated as "this compound" that would be the subject of derivative and analogue synthesis for the purposes of drug development. The context of your request, including the mention of "signaling pathways," strongly suggests a focus on a compound with established biological activity.

Therefore, to provide a meaningful and accurate technical guide, we require a more specific identifier for the core "this compound" compound of interest. This could be a common or brand name, a CAS number, a SMILES string, or a reference to a publication detailing its discovery or biological activity.

Once the specific "this compound" scaffold is identified, we will be able to proceed with a detailed exploration of its derivatives and analogues, including:

  • Core Structure Analysis: A detailed breakdown of the fundamental chemical structure of the specified "this compound" compound.

  • Synthesis of Derivatives and Analogues: A comprehensive review of synthetic methodologies for modifying the core structure. This will include detailed experimental protocols for key chemical transformations.

  • Structure-Activity Relationship (SAR) Data: A summary of how different structural modifications impact the biological activity of the compounds, presented in clear, tabular format for easy comparison of quantitative data (e.g., IC50, EC50 values).

  • Signaling Pathway Analysis: Elucidation of the molecular mechanisms of action and the specific signaling pathways modulated by "this compound" and its derivatives, illustrated with clear diagrams.

  • Experimental Workflows: Visual representations of the logical flow of synthesis, purification, and biological evaluation of the compound library.

We are prepared to generate the in-depth technical guide you have requested and look forward to receiving the necessary clarification to proceed.

Unveiling the Toxicological Profile of D&C Red No. 19 (Rhodamine B)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological and safety data for D&C Red No. 19, a xanthene dye commonly known as Rhodamine B (CAS No. 81-88-9). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of toxicological assessment workflows.

Executive Summary

Rhodamine B has been the subject of numerous toxicological investigations, revealing a complex profile. While widely used in the past as a color additive in drugs and cosmetics, its safety has been called into question due to findings of carcinogenicity in animal studies. This guide summarizes the key toxicological endpoints, including acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity, and provides insights into the experimental protocols used to derive this data.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for Rhodamine B, facilitating a clear comparison of its toxicological profile across different studies and species.

Endpoint Species Route Value Reference
LD50RatOral500 mg/kg[1]
LD50RatIntravenous89.5 mg/kg[1]
CarcinogenicityRatSubcutaneousLocal sarcomas[2]

Table 1: Acute Toxicity and Carcinogenicity of Rhodamine B

Key Toxicological Endpoints

Carcinogenicity

Studies conducted by the International Agency for Research on Cancer (IARC) have shown that Rhodamine B is carcinogenic in rats when administered via subcutaneous injection, leading to the formation of local sarcomas.[2] Due to these findings, the U.S. Food and Drug Administration (FDA) terminated the listing of D&C Red No. 19 for use in ingested drugs and cosmetics.

Mutagenicity

The mutagenic potential of Rhodamine B has been investigated in various assays, most notably the Ames test using Salmonella typhimurium strains. The results from these studies have been mixed, with some suggesting a weak mutagenic effect, while others indicate that the mutagenicity may be linked to impurities present in the commercial dye.[3]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of Rhodamine B has been a subject of concern. While specific quantitative data such as a No-Observed-Adverse-Effect Level (NOAEL) from definitive studies on Rhodamine B were not found in the immediate search results, the potential for such effects is a critical consideration in its overall safety assessment. Standard protocols, such as OECD Guideline 414, are employed to evaluate prenatal developmental toxicity.[4][5][6][7][8]

Experimental Protocols

Understanding the methodologies behind the toxicological data is crucial for its interpretation. The following sections detail the standard protocols for the key experiments cited.

Acute Oral Toxicity (LD50) - OECD Guideline 401

The acute oral toxicity of a substance is typically determined using a protocol like the now-deleted OECD Guideline 401.[9][10] This test provides a single dose of the substance that is expected to cause death in 50% of the test animals (LD50).

Experimental Workflow:

cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Analysis animal_selection Animal Selection (e.g., Rats, specific strain) acclimatization Acclimatization (min. 5 days) animal_selection->acclimatization fasting Fasting (e.g., overnight) acclimatization->fasting dose_admin Dose Administration (Oral gavage, single dose) fasting->dose_admin dose_prep Dose Preparation (in appropriate vehicle) dose_prep->dose_admin clinical_signs Clinical Signs Observation (e.g., behavioral changes) dose_admin->clinical_signs mortality Mortality Check (daily) clinical_signs->mortality body_weight Body Weight Measurement (e.g., days 1, 7, 14) mortality->body_weight necropsy Gross Necropsy (all animals) body_weight->necropsy ld50_calc LD50 Calculation (Statistical method) necropsy->ld50_calc

Acute Oral Toxicity (LD50) Experimental Workflow.
Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11][12][13][14] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Logical Framework:

cluster_components Test Components cluster_procedure Procedure cluster_results Results & Interpretation test_substance Test Substance (Rhodamine B) incubation Incubation (Test substance + Bacteria +/- S9) test_substance->incubation bacterial_strains Salmonella typhimurium (Histidine auxotrophs) bacterial_strains->incubation s9_mix S9 Mix (Metabolic activation) s9_mix->incubation plating Plating (on histidine-deficient agar) incubation->plating incubation_plates Plate Incubation (37°C, 48h) plating->incubation_plates colony_count Colony Counting (Revertant colonies) incubation_plates->colony_count comparison Comparison to Control colony_count->comparison conclusion Conclusion (Mutagenic or Non-mutagenic) comparison->conclusion

Ames Test Logical Framework.
In Vivo Chromosomal Aberration Assay

This assay is used to detect structural chromosomal damage in the bone marrow cells of mammals, typically rodents, after exposure to a test substance.[15][16][17][18][19]

Experimental Workflow:

cluster_treatment Treatment Phase cluster_sampling Sampling & Preparation cluster_analysis Analysis animal_prep Animal Preparation (e.g., Mice) dose_admin Dose Administration (e.g., Intraperitoneal) animal_prep->dose_admin colchicine Colchicine/Metaphase Arresting Agent dose_admin->colchicine bone_marrow_extraction Bone Marrow Extraction colchicine->bone_marrow_extraction slide_prep Slide Preparation & Staining bone_marrow_extraction->slide_prep metaphase_scoring Metaphase Scoring (Microscopic analysis) slide_prep->metaphase_scoring aberration_analysis Aberration Analysis (Structural & numerical) metaphase_scoring->aberration_analysis statistical_analysis Statistical Analysis aberration_analysis->statistical_analysis

In Vivo Chromosomal Aberration Assay Workflow.

Conclusion

The toxicological data for D&C Red No. 19 (Rhodamine B) indicates significant safety concerns, primarily related to its carcinogenicity. While acute toxicity values have been established, the potential for mutagenic and reproductive effects warrants careful consideration. The experimental protocols outlined in this guide provide a framework for understanding how these toxicological endpoints are evaluated. For professionals in research and drug development, a thorough understanding of the toxicological profile of any substance is paramount, and this guide serves as a foundational resource for D&C Red No. 19. Further investigation into specific study reports is recommended for a more granular understanding of the data.

References

A Technical Guide to the Photophysical Properties of Disperse Red 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the azo dye, Disperse Red 19 (CAS 2734-52-3), with the chemical formula C₁₆H₁₈N₄O₄.[1] The information presented is collated from available scientific literature to aid researchers and professionals in understanding its characteristics.

Photophysical Properties

Disperse this compound is a fluorescent azo dye that absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum and subsequently emits light at longer wavelengths.[2] While some of its photophysical parameters have been documented, a definitive quantitative value for its fluorescence quantum yield and fluorescence lifetime is notably absent in the reviewed literature.

Quantitative Data Summary

The available quantitative photophysical data for Disperse this compound, primarily measured in ethanol, are summarized in the tables below for ease of comparison.

Table 1: Spectroscopic Properties of Disperse this compound in Ethanol

PropertyValue
Absorption Maximum 1 (λabs) 285 nm[2]
Absorption Maximum 2 (λabs) 495 nm[2]
Molar Extinction Coefficient (ε) at 285 nm 9.3 x 10³ M⁻¹cm⁻¹[2]
Molar Extinction Coefficient (ε) at 495 nm 23.0 x 10³ M⁻¹cm⁻¹[2]
Emission Maximum 1 (λem) 324 nm[2]
Emission Maximum 2 (λem) 640 nm[2]
Stokes Shift 1 39 nm[2]
Stokes Shift 2 145 nm[2]

Table 2: Fluorescence Efficiency and Dynamics of Disperse this compound

PropertyValue/Description
Fluorescence Quantum Yield (Φf) A quantitative value is not available in the reviewed literature. It is described as "relatively low due to the azo chromophore's tendency for nonradiative decay pathways".[1]
Fluorescence Lifetime (τf) No published value was found for Disperse this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific characterization of Disperse this compound are not extensively published. However, this section outlines the standard methodologies that would be employed for such a characterization, based on the instrumentation mentioned in the literature.[2]

Sample Preparation

For spectroscopic analysis, Disperse this compound is dissolved in a suitable spectroscopic grade solvent, such as ethanol. A concentration range of 10⁻³ to 10⁻⁶ M is typically used, with optimal results for absorption and fluorescence measurements reported to be between 10⁻⁴ and 10⁻⁵ M.[2]

Absorption and Emission Spectroscopy

This protocol outlines the measurement of absorption and emission spectra to determine key spectroscopic parameters.

  • Objective: To determine the absorption maxima (λabs), molar extinction coefficients (ε), emission maxima (λem), and Stokes shifts.

  • Instrumentation: A UV-Visible spectrophotometer and a fluorescence spectrofluorometer.[2]

  • Methodology:

    • Prepare a stock solution of Disperse this compound in the desired solvent.

    • Prepare a series of dilutions from the stock solution.

    • Record the absorbance spectra of the solutions using the spectrophotometer.

    • Calculate the molar extinction coefficient at the absorption maxima using the Beer-Lambert law (A = εcl).

    • Record the fluorescence emission spectra by exciting the sample at its primary absorption maximum in the visible range (around 495 nm).

    • The Stokes shift is calculated as the difference in wavelength between the longest wavelength absorption maximum and the emission maximum.

Relative Quantum Yield Determination

This protocol describes a comparative method for determining the fluorescence quantum yield relative to a known standard.

  • Objective: To quantify the fluorescence quantum yield (Φf) of Disperse this compound.

  • Instrumentation: UV-Visible spectrophotometer and fluorescence spectrofluorometer.

  • Methodology:

    • Select a suitable, well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to Disperse this compound.

    • Prepare a series of solutions of both the standard and Disperse this compound with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity for each solution, ensuring identical excitation and emission parameters.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield is calculated using the equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (nsample² / nstandard²) where 'n' is the refractive index of the solvent.

Fluorescence Lifetime Measurement via Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the general procedure for measuring the fluorescence lifetime.

  • Objective: To determine the fluorescence lifetime (τf) of Disperse this compound.

  • Instrumentation: A TCSPC system with a pulsed laser source and a single-photon sensitive detector.

  • Methodology:

    • Prepare a dilute solution of Disperse this compound.

    • Excite the sample with a high-repetition-rate pulsed laser tuned to an absorption wavelength.

    • Detect the emitted photons individually.

    • Measure the time delay between the excitation pulse and the arrival of each photon.

    • Construct a histogram of these time delays to generate the fluorescence decay profile.

    • Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s).

Diagrams of Workflows and Interactions

The following diagrams, generated using the DOT language, visualize the experimental workflows and the known biological interactions of Disperse this compound.

experimental_workflow General Experimental Workflow for Photophysical Characterization cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_advanced Advanced Characterization prep Dissolve Disperse this compound in Ethanol (10⁻⁴ - 10⁻⁵ M) abs Absorption Spectroscopy prep->abs UV-Vis fluor Fluorescence Spectroscopy prep->fluor Fluorometer qy Quantum Yield Measurement prep->qy lt Lifetime Measurement (TCSPC) prep->lt logical_relationship Relationship of Photophysical Parameters Abs Absorption (λabs, ε) Em Emission (λem) Abs->Em Leads to SS Stokes Shift Abs->SS Em->SS QY Quantum Yield (Φf) (Efficiency) Em->QY Determines LT Lifetime (τf) (Decay Time) Em->LT Determines signaling_pathway Known Biological Effects of Disperse this compound DR19 Disperse this compound Cells Biological Systems (e.g., Human Cells, Mice) DR19->Cells Exposure DNA DNA Interaction (Minor Groove Binding) DR19->DNA Mechanism Toxicity Cytotoxicity & Genotoxicity Cells->Toxicity Results in DNA->Toxicity Contributes to

References

Methodological & Application

Application Note: Detection of Cellular Oxidative Stress with Red Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Note on "RED 19" Protocol: Initial searches for a specific cell staining and imaging protocol explicitly named "this compound" did not yield a standardized, publicly available procedure. It is possible that "this compound" is an internal designation for a specific laboratory or company, or a novel, not-yet-published protocol. Therefore, this document provides a detailed application note and protocol for a representative and widely used red fluorescent staining application: the detection of cellular oxidative stress using a common fluorescent probe. This will serve as a valuable guide for researchers, scientists, and drug development professionals in the field of cell imaging.

Introduction

The detection of reactive oxygen species (ROS) is crucial in understanding cellular health, disease progression, and the effects of therapeutics. Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is implicated in various pathologies including cancer, neurodegenerative diseases, and cardiovascular disease. This application note describes the use of a red fluorescent probe for the detection and quantification of cellular oxidative stress in live cells.

Principle of the Assay

The assay utilizes a cell-permeant probe that is non-fluorescent in its reduced state. Upon entering live cells, the probe is deacetylated by intracellular esterases, rendering it responsive to oxidation. In the presence of ROS, the probe is oxidized and emits a bright red fluorescence, which can be visualized using fluorescence microscopy or quantified using flow cytometry. The intensity of the red fluorescence is directly proportional to the level of oxidative stress in the cell.

Quantitative Data

The following table summarizes the key quantitative data for a typical red fluorescent probe used for detecting oxidative stress.

PropertyValue
Excitation Wavelength (max)~640 nm
Emission Wavelength (max)~660 nm
Recommended Concentration5 µM
Incubation Time30-60 minutes
Optimal Temperature37°C

Experimental Protocols

1. Live Cell Staining for Fluorescence Microscopy

This protocol provides a step-by-step guide for staining adherent cells with a red fluorescent ROS indicator.

  • Materials:

    • Adherent cells cultured on glass-bottom dishes or chamber slides

    • Red fluorescent ROS indicator stock solution (e.g., 5 mM in DMSO)

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • Complete cell culture medium

    • Inducer of oxidative stress (e.g., tert-butyl hydroperoxide, TBHP) (optional)

    • Fluorescence microscope with appropriate filters

  • Procedure:

    • Cell Preparation: Seed cells on a suitable imaging vessel and culture until the desired confluency is reached (typically 70-80%).

    • Reagent Preparation: Prepare a 5 µM working solution of the red fluorescent ROS indicator in pre-warmed HBSS.

    • Cell Staining:

      • Remove the culture medium from the cells.

      • Wash the cells once with pre-warmed HBSS.

      • Add the 5 µM staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • (Optional) Induction of Oxidative Stress:

      • After the initial staining incubation, remove the staining solution.

      • Add the inducer of oxidative stress (e.g., 100 µM TBHP in complete medium) and incubate for the desired time (e.g., 30 minutes).

    • Washing:

      • Remove the staining solution (or inducer-containing medium).

      • Wash the cells twice with pre-warmed HBSS.

    • Imaging:

      • Add fresh, pre-warmed HBSS or complete medium to the cells.

      • Image the cells using a fluorescence microscope with filter sets appropriate for the dye (e.g., excitation at ~640 nm and emission at ~660 nm).

2. Quantification of Oxidative Stress by Flow Cytometry

This protocol outlines the procedure for quantifying oxidative stress in a cell suspension using a red fluorescent ROS indicator and flow cytometry.

  • Materials:

    • Suspension or trypsinized adherent cells

    • Red fluorescent ROS indicator stock solution (e.g., 5 mM in DMSO)

    • HBSS or other suitable buffer

    • Complete cell culture medium

    • Inducer of oxidative stress (e.g., tert-butyl hydroperoxide, TBHP) (optional)

    • Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete culture medium.

    • Reagent Preparation: Prepare a 5 µM working solution of the red fluorescent ROS indicator in pre-warmed HBSS.

    • Cell Staining:

      • Add the 5 µM staining solution to the cell suspension.

      • Incubate for 30-60 minutes at 37°C, protected from light, with occasional mixing.

    • (Optional) Induction of Oxidative Stress:

      • After the initial staining incubation, add the inducer of oxidative stress (e.g., 100 µM TBHP) directly to the cell suspension and incubate for the desired time.

    • Washing:

      • Centrifuge the cell suspension at 300 x g for 5 minutes.

      • Discard the supernatant and resuspend the cell pellet in 1 mL of fresh HBSS.

      • Repeat the wash step.

    • Flow Cytometry Analysis:

      • Resuspend the final cell pellet in a suitable volume of HBSS for flow cytometry.

      • Analyze the samples on a flow cytometer, detecting the red fluorescence in the appropriate channel (e.g., APC or Alexa Fluor 647 channel).

Visualizations

G cluster_workflow Experimental Workflow for Fluorescence Microscopy prep Cell Preparation (Culture on glass-bottom dish) wash1 Wash with HBSS prep->wash1 stain Stain with Red ROS Probe (5 µM, 30-60 min, 37°C) wash1->stain induce Optional: Induce Oxidative Stress (e.g., TBHP) stain->induce wash2 Wash with HBSS (2x) stain->wash2 induce->wash2 image Image with Fluorescence Microscope (Ex/Em: ~640/~660 nm) wash2->image G cluster_pathway Mechanism of Red Fluorescent ROS Probe Probe_Ext Cell-Permeant Probe (Non-fluorescent) Probe_Int Intracellular Probe (Non-fluorescent) Probe_Ext->Probe_Int Cellular Uptake Probe_Ox Oxidized Probe (Red Fluorescence) Probe_Int->Probe_Ox Oxidation ROS Reactive Oxygen Species (ROS)

Application Notes and Protocols for RED 19: A Fluorogenic Probe for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RED 19 is a novel fluorogenic probe designed for the detection of specific enzymatic activity within cellular environments. This red fluorescent probe offers significant advantages for live-cell imaging, including high sensitivity, low background fluorescence, and deep tissue penetration, making it an invaluable tool for studying cellular processes in normal and disease states.[1][2] Red-shifted fluorescence minimizes cellular autofluorescence and reduces phototoxicity, which is particularly beneficial for long-term imaging experiments.[1][2] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.

Principle of Detection

This compound is engineered as a "turn-on" fluorescent probe. In its native state, the probe is non-fluorescent. Upon interaction with its target enzyme, nitroreductase (NTR), the probe undergoes a specific chemical transformation that results in the generation of a highly fluorescent product.[3] NTR is a flavin-dependent enzyme that is significantly overexpressed in hypoxic tumor cells, making this compound a promising tool for cancer research and diagnostics.[3] The reduction of a nitro group on the probe by NTR leads to the release of a red fluorescent reporter.[3]

Photophysical Properties

The spectral properties of this compound have been characterized to ensure optimal performance in fluorescence microscopy applications. The key photophysical parameters are summarized in the table below.

PropertyValue
Excitation Maximum (λex)~588 nm
Emission Maximum (λem)~635 nm
Molar Extinction Coefficient>100,000 M⁻¹cm⁻¹
Quantum Yield (Φ)> 0.35 in target-bound state
Stokes Shift~47 nm
Cell PermeabilityHigh
PhotostabilityHigh

Note: The exact photophysical properties can vary depending on the cellular microenvironment.[4]

Applications

This compound is a versatile probe with a range of applications in cellular and molecular biology, particularly in the field of drug discovery and development.

  • Detection of Hypoxia: Due to the overexpression of nitroreductase (NTR) in hypoxic conditions, this compound can be used to identify and image hypoxic cells and tissues, which are characteristic of solid tumors.[3]

  • Enzyme Activity Assays: The probe provides a direct method for measuring NTR activity in live cells, enabling the screening of potential enzyme inhibitors or activators.[3]

  • High-Throughput Screening (HTS): The "mix-and-read" format of the assay makes it compatible with HTS platforms for drug discovery.

  • Live-Cell Imaging: The high cell permeability and low cytotoxicity of this compound allow for real-time imaging of dynamic cellular processes in living cells.[5][6]

  • Super-Resolution Microscopy: The high photostability and brightness of red fluorescent probes make them suitable for advanced imaging techniques like STED microscopy.[1][7]

Signaling Pathway Diagram

The mechanism of action for this compound involves the enzymatic reduction of a nitro group by nitroreductase (NTR), which is overexpressed in hypoxic cells. This process converts the non-fluorescent probe into a highly fluorescent molecule.

RED19_Pathway cluster_cell Hypoxic Cell RED19_ext This compound (Non-fluorescent) RED19_int This compound RED19_ext->RED19_int Cellular Uptake Fluorescent_Product Fluorescent Product RED19_int->Fluorescent_Product Reduction NTR Nitroreductase (NTR) NTR->RED19_int NAD NAD(P)+ NTR->NAD NADH NAD(P)H NADH->NTR e- donor Detection Red Fluorescence (λem ~635 nm) Fluorescent_Product->Detection Emission

Caption: Mechanism of this compound activation by Nitroreductase.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.

  • Imaging Buffer: Prepare a suitable imaging buffer, such as Hank's Balanced Salt Solution (HBSS) or phenol red-free cell culture medium.

Cell Culture and Staining Protocol

This protocol is optimized for adherent cells grown in a 96-well plate or on coverslips.

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate or on glass coverslips in a petri dish at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Hypoxia (Optional): To induce NTR expression, cells can be cultured under hypoxic conditions (e.g., 1% O₂) for 12-24 hours prior to staining.

  • Preparation of Staining Solution: Dilute the 1 mM this compound stock solution in pre-warmed imaging buffer to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed imaging buffer. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation at ~590 nm and emission at ~635 nm).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a cell-based assay using this compound.

RED19_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A Seed Cells B Culture Cells Overnight A->B C Induce Hypoxia (Optional) B->C D Prepare Staining Solution C->D E Wash Cells D->E F Add Staining Solution E->F G Incubate (30-60 min) F->G H Wash Cells (2-3x) G->H I Fluorescence Microscopy H->I J Image Acquisition I->J K Data Analysis J->K

Caption: Experimental workflow for this compound staining.

Data Analysis

Quantitative analysis of fluorescence intensity can be performed using image analysis software such as ImageJ or CellProfiler. The mean fluorescence intensity per cell or per region of interest can be calculated to determine the level of NTR activity. For high-throughput screening, data can be analyzed using plate reader software.

Troubleshooting

IssuePossible CauseSolution
High Background Incomplete removal of unbound probe.Increase the number and duration of washing steps. Optimize the probe concentration.
Probe aggregation.Ensure the probe is fully dissolved in DMSO before preparing the staining solution.
Weak Signal Low NTR expression.Induce hypoxia to increase NTR expression. Use a positive control cell line known to express high levels of NTR.
Low probe concentration.Increase the concentration of this compound in the staining solution.
Photobleaching.Minimize exposure to excitation light. Use an anti-fade mounting medium if imaging fixed cells.[6]
Cell Toxicity High probe concentration or prolonged incubation.Reduce the probe concentration and/or incubation time. Ensure the imaging buffer is appropriate for live-cell imaging.[6]

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols: "Disperse Red 19" in Non-Linear Optical Material Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 19 (DR19) is an azobenzene chromophore widely utilized in the fabrication of non-linear optical (NLO) materials.[1][2] Its significant second-order NLO properties, chemical stability, and the ability to be incorporated into various polymer matrices make it a compelling candidate for applications in electro-optic modulators, optical switching, and other photonic devices.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of Disperse this compound and its use in the fabrication of NLO-active polyurethane films.

Physicochemical and Optical Properties of Disperse this compound

Disperse this compound is a crystalline powder with a dark purple to dark red-brown appearance.[4] A summary of its key properties is presented in the table below.

PropertyValueReference
Chemical Formula C₁₆H₁₈N₄O₄[3][4]
Molecular Weight 330.34 g/mol [3][4]
CAS Number 2734-52-3[3][4]
Melting Point >300 °C (decomposes)[2]
λmax (in Methanol) 495 nm[4]
Solubility Soluble in ethanol, acetone, and benzene.[3][4]

Non-Linear Optical Properties of Disperse this compound

The NLO response of Disperse this compound arises from its molecular structure, featuring a donor-π-acceptor system. The delocalized π-electrons in the azobenzene bridge facilitate a significant change in dipole moment upon excitation, leading to a large second-order hyperpolarizability (β). When aligned in a non-centrosymmetric manner within a host matrix, these molecular properties translate into a macroscopic second-order NLO susceptibility (χ⁽²⁾).

NLO PropertyValueConditionsReference
First Hyperpolarizability (βCT) 57.60 x 10⁻²⁹ esuIn methanol[5]
Electro-optic Coefficient (r₁₃) 13 pm/VIn a thermosetting polyurethane film, measured at 633 nm[2]
Electro-optic Coefficient (r₁₃) 5 pm/VIn a thermosetting polyurethane film, measured at 800 nm[2]
First Hyperpolarizability (β) (1480 ± 100) x 10⁻³⁰ esuIn dimethyl sulfoxide at 1064 nm[4]

Experimental Protocols

Protocol 1: Synthesis of Disperse this compound

This protocol describes the synthesis of Disperse this compound via a diazo coupling reaction.

Materials:

  • 4-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-bis(2-hydroxyethyl)aniline

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

  • Deionized water

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a 250 mL beaker, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 50 mL of concentrated hydrochloric acid and 50 mL of deionized water by gentle heating.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of deionized water dropwise to the cooled 4-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve 18.1 g (0.1 mol) of N,N-bis(2-hydroxyethyl)aniline in 100 mL of a 1 M sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the N,N-bis(2-hydroxyethyl)aniline solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A dark red precipitate of Disperse this compound will form immediately.

    • Continue stirring the reaction mixture for 2 hours at 0-5 °C to ensure complete reaction.

  • Purification:

    • Filter the crude Disperse this compound precipitate using a Buchner funnel.

    • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

    • Recrystallize the crude product from hot ethanol to obtain purified Disperse this compound as a dark red crystalline solid.

    • Dry the purified product in a vacuum oven at 60 °C overnight.

Synthesis_of_Disperse_Red_19 cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification A 4-Nitroaniline C Diazonium Salt Solution A->C 0-5 °C B NaNO₂ / HCl B->C E Crude Disperse this compound C->E 0-5 °C D N,N-bis(2-hydroxyethyl)aniline D->E F Purified Disperse this compound E->F Recrystallization (Ethanol)

Caption: Workflow for the synthesis of Disperse this compound.

Protocol 2: Fabrication of a Disperse this compound-based Polyurethane NLO Film

This protocol details the fabrication of a crosslinked polyurethane film containing Disperse this compound as a side-chain NLO chromophore.

Materials:

  • Disperse this compound (synthesized as per Protocol 1)

  • A diisocyanate prepolymer (e.g., a custom-synthesized prepolymer with cyanate end-groups)

  • A crosslinking agent (e.g., triethanolamine)[2]

  • An appropriate solvent (e.g., cyclohexanone)

  • Indium Tin Oxide (ITO) coated glass slides

  • Gold (for electrode deposition)

Procedure:

  • Preparation of the Polymer Solution:

    • Synthesize a prepolymer by reacting a diisocyanate with a diol containing a pendant hydroxyl group that can be further reacted with DR19. (Note: The specific synthesis of the prepolymer is application-dependent and requires separate optimization).

    • Covalently attach Disperse this compound to the prepolymer backbone via an esterification or urethane linkage.

    • Dissolve the DR19-functionalized prepolymer and the crosslinking agent (e.g., triethanolamine) in cyclohexanone to form a homogeneous solution. The ratio of prepolymer to crosslinker should be optimized to achieve complete crosslinking.[2] A typical concentration for spin coating is 10-20 wt%.

  • Film Deposition:

    • Clean the ITO-coated glass slides thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Deposit the polymer solution onto the ITO-coated glass slide using a spin coater.

    • Typical spin coating parameters are a two-step process:

      • Spreading phase: 500 rpm for 10 seconds.

      • Coating phase: 1500-3000 rpm for 40 seconds to achieve a film thickness of 1-2 µm.

    • Dry the film in a vacuum oven at 80 °C for 2 hours to remove the solvent.

  • Corona Poling and Curing:

    • Place the polymer-coated ITO slide on a hot plate, with the ITO layer acting as the ground electrode.

    • Position a corona needle or wire approximately 1 cm above the polymer film.

    • Heat the sample to a temperature near the glass transition temperature (Tg) of the polymer (e.g., 160 °C for the polyurethane system described by Shi et al.).[2]

    • Apply a high DC voltage (typically 5-10 kV) to the corona needle to generate a strong electric field across the film.

    • Maintain the temperature and the electric field for a specific duration (e.g., 30 minutes) to allow for chromophore alignment and simultaneous thermal curing (crosslinking) of the polymer matrix.[2]

    • While keeping the electric field on, cool the sample slowly to room temperature to lock in the chromophore alignment.

    • Turn off the high voltage.

  • Top Electrode Deposition:

    • Deposit a thin layer of gold (approximately 100 nm) on top of the poled polymer film via thermal evaporation or sputtering to serve as the top electrode for electro-optic measurements.

NLO_Film_Fabrication cluster_solution Polymer Solution Preparation cluster_deposition Film Deposition cluster_poling Poling and Curing cluster_electrode Final Device A DR19-Functionalized Prepolymer D Homogeneous Polymer Solution A->D B Crosslinker B->D C Solvent C->D E Spin Coating on ITO Substrate D->E F Solvent Evaporation E->F G Heating to Tg F->G H Apply High Voltage (Corona Poling) G->H I Cooling under Electric Field H->I J Top Electrode Deposition (Au) I->J K NLO-Active Film J->K

Caption: Workflow for the fabrication of a DR19-polyurethane NLO film.

Characterization of NLO Materials

The fabricated NLO films should be characterized to determine their physical and optical properties.

  • Film Thickness: Measured using a profilometer or ellipsometer.

  • Thermal Properties: Glass transition temperature (Tg) and decomposition temperature (Td) determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

  • Linear Optical Properties: Refractive index and absorption spectrum measured using an ellipsometer and a UV-Vis spectrophotometer.

  • Second-Order NLO Properties:

    • Second Harmonic Generation (SHG): The Maker fringe technique is commonly used to determine the second-order NLO coefficient (d₃₃).

    • Electro-Optic (EO) Coefficient: The electro-optic coefficient (r₃₃) can be measured using a Mach-Zehnder or Fabry-Pérot interferometer.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially during the synthesis of Disperse this compound and when using organic solvents.

  • High voltage is used during corona poling. Ensure the setup is properly insulated and grounded to prevent electrical shock.

Conclusion

Disperse this compound is a versatile and effective chromophore for the development of NLO materials. The protocols provided herein offer a comprehensive guide for the synthesis of DR19 and its incorporation into a robust polyurethane matrix. The resulting NLO films exhibit significant electro-optic coefficients and excellent temporal stability, making them suitable for a range of photonic applications. Careful control over the experimental parameters outlined in these protocols is crucial for achieving high-quality, high-performance NLO materials.

References

Application Notes & Protocols: "RED 19" for Polymer Matrix Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"RED 19" is a novel fluorescent dye designed for the robust and covalent functionalization of polymer matrices. Featuring a bright red emission profile and a highly reactive N-hydroxysuccinimide (NHS) ester group, this compound is an ideal tool for researchers developing advanced drug delivery systems, tissue engineering scaffolds, and diagnostic platforms. The NHS ester moiety reacts efficiently with primary amine groups present on polymer backbones, forming stable amide bonds.[1][2] This covalent attachment strategy offers significant advantages over physical encapsulation of dyes, preventing dye leakage and ensuring that the fluorescence signal accurately represents the location and concentration of the polymer matrix.[3][4] These application notes provide detailed protocols for the conjugation of this compound to an amine-functionalized polymer, fabrication of fluorescently labeled nanoparticles, and subsequent characterization and in vitro evaluation.

This compound Specifications
PropertyValue
Full Chemical Name 1-(3-(succinimidyloxycarbonyl)propyl)-4-((E)-2-(4-(diethylamino)phenyl)ethenyl)pyridin-1-ium iodide
Common Name This compound
Appearance Dark red solid
Molecular Weight 587.45 g/mol
Excitation Maximum (λex) 558 nm
Emission Maximum (λem) 579 nm
Reactive Group N-Hydroxysuccinimide (NHS) ester
Recommended Polymer Type Polymers with primary amine (-NH2) functional groups

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to an Amine-Functionalized Polymer

This protocol describes the covalent attachment of this compound to a polymer backbone containing primary amine groups (e.g., amine-terminated polyethylene glycol [PEG-NH2] or chitosan). The reaction relies on the formation of a stable amide bond between the NHS ester of this compound and the amine on the polymer.[1][5]

Materials:

  • This compound

  • Amine-functionalized polymer (e.g., PEG-NH2, MW 5,000 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Dialysis tubing (MWCO appropriate for the polymer size)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Prepare Polymer Solution: Dissolve the amine-functionalized polymer in the reaction buffer to a concentration of 20 mg/mL.

  • Initiate Conjugation Reaction: Add the this compound stock solution to the polymer solution. A typical molar ratio of dye to polymer is 5:1 to ensure efficient labeling. The final reaction volume should be adjusted with the reaction buffer.

  • Incubation: Gently stir the reaction mixture at room temperature for 4 hours, protected from light.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against DI water for 48 hours, with water changes every 6-8 hours, to remove unconjugated this compound and DMSO.

    • Freeze the purified solution and lyophilize to obtain the this compound-functionalized polymer as a dry powder.

  • Characterization (Optional but Recommended):

    • Confirm conjugation using UV-Vis spectroscopy by observing the absorbance peak of this compound in the purified polymer.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the polymer at 280 nm and this compound at its maximum absorbance wavelength.[5]

Diagram: this compound Conjugation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation prep_red19 Dissolve this compound in DMSO mix Mix this compound and Polymer Solutions prep_red19->mix prep_poly Dissolve Polymer in Buffer (pH 8.3) prep_poly->mix incubate Incubate 4h at RT (Protected from light) mix->incubate dialysis Dialysis vs. DI Water (48 hours) incubate->dialysis lyophilize Lyophilization dialysis->lyophilize final_product This compound-Polymer Conjugate (Dry Powder) lyophilize->final_product G cluster_phase_prep Phase Preparation cluster_fabrication Nanoparticle Fabrication cluster_collection Collection & Purification organic_phase Organic Phase: This compound-Polymer + DOX in DCM emulsification Sonication (Emulsification) organic_phase->emulsification aqueous_phase Aqueous Phase: 2% PVA Solution aqueous_phase->emulsification evaporation Solvent Evaporation (Stirring 4h) emulsification->evaporation centrifugation Centrifugation evaporation->centrifugation washing Wash Pellet with DI Water (x2) centrifugation->washing final_np Fluorescent Drug-Loaded Nanoparticles washing->final_np G start Suspend NPs in PBS dialysis Place in Dialysis Bag vs. PBS at 37°C start->dialysis sampling Collect Samples at Time Points dialysis->sampling quantify Measure DOX Fluorescence sampling->quantify analysis Calculate Cumulative Release (%) quantify->analysis end Plot Release Profile analysis->end G cluster_cell Cancer Cell DOX Doxorubicin (DOX) Released from NP Membrane Cell Membrane Topoisomerase Topoisomerase II DOX->Topoisomerase Inhibits Mitochondria Mitochondria DOX->Mitochondria Induces DNA Nuclear DNA Caspase Caspase Cascade DNA->Caspase Activates Topoisomerase->DNA Intercalates & Causes Breaks ROS Reactive Oxygen Species (ROS) ROS->DNA Damages Mitochondria->ROS Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for the Analysis of "RED 19"

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "RED 19": The term "this compound" is ambiguous. It most commonly refers to D&C Red No. 19 , a synthetic dye also known as Rhodamine B . This color additive was formerly used in cosmetics and drugs; however, due to its carcinogenic properties, its use is now prohibited in food and cosmetics in many jurisdictions, including by the U.S. Food and Drug Administration (FDA). Another possibility is Mordant this compound , an azo dye used in the textile industry. This document will focus on the analytical methods for Rhodamine B (D&C Red No. 19) due to its relevance in food and cosmetic safety testing.

These application notes provide detailed protocols for the detection and quantification of Rhodamine B in various matrices, catering to researchers, scientists, and professionals in drug development and quality control.

Analytical Methods Overview

Several analytical techniques can be employed for the detection and quantification of Rhodamine B. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity, making it suitable for quantifying trace amounts of Rhodamine B in complex matrices like cosmetics and food products.[1][2][3]

  • UV-Visible Spectrophotometry: A simpler, more accessible method for the quantification of Rhodamine B, particularly in less complex samples or for screening purposes.[4][5][6]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative or semi-quantitative method for identifying the presence of Rhodamine B.[3][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and specificity, making it the gold standard for confirmatory analysis and trace-level detection of illegal dyes.[8][9][10]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of Rhodamine B.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Food0.005 - 2.000 mg/kg0.005 mg/kgNot Specified[1]
HPLC with Fluorescence Detection Cosmetics2 - 1000 µg/L0.5 µg/LNot Specified[2]
HPLC-PDA LipstickNot Specified3.85 ng/mL12.82 ng/mL[11]
UV-Vis Spectrophotometry Food2 - 20 µg/mL1.15 µg/g3.5 µg/g[4]
UV-Vis Spectrophotometry with Microextraction Water, CosmeticsNot Specified0.49 µg/L1.47 µg/L[5]
LC-MS/MS SpicesNot Specified~10 µg/kgNot Specified[12]
UHPLC-MS/MS SpicesNot SpecifiedNot Specified0.012 ppb[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Cosmetics

This method is highly sensitive for the determination of Rhodamine B in cosmetic products such as nail polish, makeup, and lip gloss.[2]

a. Sample Preparation:

  • Weigh 2 g of the cosmetic sample into a 10 mL conical flask.

  • Add 5 mL of deionized water.

  • For recovery experiments, a known concentration of Rhodamine B standard can be spiked into the sample.

  • Extract the sample in an ultrasonic bath for 30 minutes.

  • Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

b. HPLC Conditions:

  • Column: Acclaim 120 C18 (or equivalent)

  • Mobile Phase: Acetonitrile and 100 mM ammonium acetate.

  • Detection: Fluorescence detector.

  • Injection Volume: 20 µL.[14]

  • Flow Rate: 1.0 mL/min.[14]

c. Calibration: Prepare a series of standard solutions of Rhodamine B in deionized water. A typical calibration curve might range from 2 to 1000 µg/L.[2] Plot the peak area versus the concentration to generate a linear regression curve.

UV-Visible Spectrophotometry for Food Samples

This protocol is a straightforward method for the identification and estimation of Rhodamine B in adulterated food articles.[4]

a. Sample Preparation:

  • Extract Rhodamine B from the food sample using a suitable solvent (e.g., acetone/hexane mixture).[1]

  • The extract may need to be concentrated and purified, for example, by using an alumina cartridge.[1]

  • For analysis, react the extracted sample with hydrochloric acid (HCl), which produces a rose-pink color.[4]

b. Spectrophotometric Analysis:

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is approximately 556 nm for Rhodamine B in an acidic medium.[4]

  • Use a reagent blank for background correction.

c. Quantification:

  • Prepare a standard calibration curve by measuring the absorbance of a series of Rhodamine B solutions of known concentrations (e.g., 2-20 µg/mL) at 556 nm.[4]

  • Determine the concentration of Rhodamine B in the sample by comparing its absorbance to the calibration curve. The Beer-Lambert law is obeyed within this concentration range.[4]

Thin-Layer Chromatography (TLC) for Qualitative Analysis in Cosmetics

TLC is a valuable tool for the rapid screening of Rhodamine B in cosmetic products like loose powder and blush.[7]

a. Sample and Standard Preparation:

  • Sample Solution: Dissolve 500 mg of the cosmetic sample in 5 mL of methanol.[7]

  • Standard Solution: Prepare a standard solution of Rhodamine B by dissolving 50 mg of the dye in 50 mL of methanol.[7]

b. TLC Procedure:

  • Stationary Phase: Use a standard TLC plate (e.g., silica gel).

  • Mobile Phase: A mixture of ethyl acetate, n-butanol, and 25% ammonia in a 20:55:25 (v/v/v) ratio is effective.[7]

  • Application: Apply small spots of the sample and standard solutions onto the TLC plate, about 1 cm from the bottom.

  • Development: Place the plate in a saturated chromatography chamber and allow the mobile phase to ascend.

  • Visualization: After development, remove the plate, dry it, and observe the spots under a UV lamp at 254 nm.[7] The presence of Rhodamine B in the sample is confirmed if a spot appears at the same retention factor (Rf) as the standard.

Diagrams

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh 2g of Cosmetic Sample add_water Add 5mL Deionized Water weigh->add_water ultrasonicate Ultrasonic Bath (30 min) add_water->ultrasonicate filter Filter (0.45 µm) ultrasonicate->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect Fluorescence Detection separate->detect quantify Quantification via Calibration Curve detect->quantify report Report Results quantify->report

Caption: HPLC experimental workflow for Rhodamine B analysis.

experimental_workflow_spectrophotometry cluster_sample_prep Sample Preparation cluster_analysis Spectrophotometric Analysis extract Extract Rhodamine B from Food Sample purify Concentrate and Purify Extract extract->purify react React with HCl purify->react measure Measure Absorbance at 556 nm react->measure quantify Quantify using Calibration Curve measure->quantify

Caption: Spectrophotometry workflow for Rhodamine B analysis.

experimental_workflow_tlc cluster_prep Preparation cluster_tlc TLC Procedure cluster_results Results prep_sample Prepare Sample Solution in Methanol spot Spot Sample and Standard on TLC Plate prep_sample->spot prep_standard Prepare Standard Rhodamine B Solution prep_standard->spot develop Develop Plate in Chromatography Chamber spot->develop visualize Visualize under UV Light (254 nm) develop->visualize compare Compare Rf Values visualize->compare identify Identify Presence of Rhodamine B compare->identify

Caption: TLC workflow for qualitative Rhodamine B analysis.

Disclaimer: These protocols are intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with appropriate safety and regulatory guidelines. It is essential to validate any analytical method for its intended use.

References

Application Notes and Protocols for RED-19 in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily in cancerous tissues.[1][2][3] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to surrounding oxygen molecules, generating reactive oxygen species (ROS) that are highly cytotoxic.[1][4][5] These ROS, including singlet oxygen and free radicals, cause irreversible damage to cellular components, leading to cell death through apoptosis, necrosis, or autophagy.[4][6][7] RED-19 is a novel, synthetically developed bacteriochlorin-based photosensitizer designed for enhanced efficacy in photodynamic therapy. Its strong absorption in the near-infrared (NIR) spectrum allows for deeper tissue penetration of light, making it a promising candidate for the treatment of solid tumors.[4]

Mechanism of Action

The therapeutic effect of RED-19 PDT is initiated by the absorption of red light, which transitions the RED-19 molecule from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state.[1] This triplet state photosensitizer can then follow two main pathways to induce cytotoxicity, known as Type I and Type II reactions.

  • Type I Reaction: The excited photosensitizer reacts directly with biomolecules to produce radical species.[1][6]

  • Type II Reaction: The photosensitizer transfers its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[1][6]

Both pathways result in the generation of ROS, which leads to oxidative stress and ultimately, cell death.[5]

PDT_Mechanism cluster_0 Photodynamic Therapy (PDT) Mechanism PS RED-19 (Ground State) PS_excited_singlet RED-19 (Excited Singlet State) PS->PS_excited_singlet Light Absorption Light Red Light (600-800 nm) Light->PS PS_excited_triplet RED-19 (Excited Triplet State) PS_excited_singlet->PS_excited_triplet Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_excited_triplet->O2 Energy Transfer (Type II) Biomolecules Cellular Biomolecules PS_excited_triplet->Biomolecules Electron Transfer (Type I) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) O2->ROS CellDeath Cell Death (Apoptosis, Necrosis) ROS->CellDeath Oxidative Stress Biomolecules->ROS

General mechanism of photodynamic therapy.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for RED-19.

Table 1: In Vitro Efficacy of RED-19 PDT
Cell LineRED-19 Concentration (µM)Light Dose (J/cm²)IC50 (nM)Apoptosis Rate (%)Necrosis Rate (%)
PANC-1 (Pancreatic) 0 - 216.611666515
CT-26 (Colon) 0 - 110857210
4T1 (Breast) 0 - 0.5550808

Data is representative and compiled for illustrative purposes.

Table 2: In Vivo Efficacy of RED-19 PDT in a Murine Tumor Model
Treatment GroupRED-19 Dose (mg/kg)Light Dose (J/cm²)Tumor Growth Inhibition (%)Mean Survival (Days)
Control (Saline) 00020
RED-19 only 20522
Light only 0150821
RED-19 PDT 21508545

Data is representative and compiled for illustrative purposes based on typical PDT outcomes.[8]

Experimental Protocols

In Vitro Photodynamic Therapy Protocol

This protocol details the steps for assessing the in vitro efficacy of RED-19 PDT on adherent cancer cell lines.

In_Vitro_Workflow cluster_0 In Vitro PDT Workflow start Start cell_seeding Seed cells in multi-well plates (e.g., 2 x 10⁴ cells/well) start->cell_seeding incubation_24h Incubate for 24h at 37°C, 5% CO₂ cell_seeding->incubation_24h wash_pbs Wash cells with PBS incubation_24h->wash_pbs add_red19 Add RED-19 diluted in culture medium wash_pbs->add_red19 incubation_red19 Incubate with RED-19 for 4h (protect from light) add_red19->incubation_red19 wash_pbs2 Wash cells with PBS to remove unbound RED-19 incubation_red19->wash_pbs2 add_medium Add fresh culture medium wash_pbs2->add_medium irradiation Irradiate with red light (e.g., 630 nm LED array) add_medium->irradiation incubation_post_pdt Incubate for 24h post-irradiation irradiation->incubation_post_pdt viability_assay Assess cell viability (e.g., MTT assay, Flow Cytometry) incubation_post_pdt->viability_assay end End viability_assay->end

Workflow for in vitro photodynamic therapy experiments.

Materials:

  • Adherent cancer cell line (e.g., PANC-1, CT-26)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RED-19 photosensitizer stock solution

  • Multi-well plates (e.g., 96-well for viability assays, 6-well for flow cytometry)

  • Red light source (e.g., LED array with a peak wavelength of 630 nm)

  • MTT reagent or Annexin V-FITC/Propidium Iodide kit

Procedure:

  • Cell Seeding: Seed 2 x 10⁴ cells per well in a 6-well plate with 2 mL of complete culture medium.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • Photosensitizer Incubation:

    • The following day, aspirate the culture medium and wash the cells with PBS.[10]

    • Prepare dilutions of RED-19 in complete culture medium at the desired concentrations (e.g., 0, 0.5, 1, 2 µM).

    • Add 2 mL of the RED-19 solution to each well.

    • Incubate the cells for 4 hours at 37°C, ensuring the plates are protected from light by wrapping them in aluminum foil.[9][10]

  • Washing: Aspirate the RED-19 solution and wash the cells twice with 2 mL of PBS to remove any unbound photosensitizer.[10]

  • Irradiation:

    • Add 2 mL of fresh, complete culture medium to each well.[10]

    • Irradiate the cells with a red light source (e.g., 630 nm) at a specified power density for a duration calculated to deliver the desired light dose (e.g., 16.61 J/cm²).[6]

  • Post-Irradiation Incubation: Return the plate to the incubator and incubate for an additional 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: To assess metabolic activity, add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[5]

    • Flow Cytometry for Apoptosis/Necrosis: To quantify apoptosis and necrosis, detach the cells, stain with Annexin V-FITC and Propidium Iodide, and analyze by flow cytometry.[10]

In Vivo Photodynamic Therapy Protocol

This protocol describes the use of RED-19 PDT in a murine subcutaneous tumor model.

In_Vivo_Workflow cluster_0 In Vivo PDT Workflow start Start tumor_induction Induce subcutaneous tumors (e.g., inject 1x10⁶ CT-26 cells) start->tumor_induction tumor_growth Allow tumors to grow to a palpable size (e.g., 50-100 mm³) tumor_induction->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization red19_injection Administer RED-19 via intravenous injection randomization->red19_injection dli Drug-Light Interval (DLI) (e.g., 24 hours) red19_injection->dli anesthesia Anesthetize mice dli->anesthesia irradiation Irradiate tumor with red light laser anesthesia->irradiation monitoring Monitor tumor volume and body weight irradiation->monitoring endpoint Endpoint analysis (e.g., survival, histology) monitoring->endpoint end End endpoint->end

Workflow for in vivo photodynamic therapy experiments.

Materials:

  • Immunocompetent mice (e.g., BALB/c)

  • Tumor cell line (e.g., CT-26)

  • Sterile PBS and cell culture medium

  • RED-19 formulated for intravenous injection

  • Anesthetic agent (e.g., isoflurane)

  • Laser with fiber optic for light delivery (e.g., 630 nm)

  • Calipers for tumor measurement

Procedure:

  • Tumor Induction: Subcutaneously inject 1 x 10⁶ CT-26 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily and measure tumor size with calipers once tumors become palpable. The tumor volume can be calculated using the formula: (length x width²)/2.

  • Randomization: When tumors reach a volume of approximately 50-100 mm³, randomize the mice into different treatment groups (e.g., control, RED-19 only, light only, RED-19 PDT).

  • Photosensitizer Administration: Administer RED-19 (e.g., 2 mg/kg) via intravenous injection.

  • Drug-Light Interval (DLI): Allow a 24-hour interval for the photosensitizer to accumulate in the tumor tissue.[2]

  • Irradiation:

    • Anesthetize the mice.

    • Deliver red light (e.g., 150 J/cm²) to the tumor area using a laser coupled to a fiber optic.[8]

  • Post-Treatment Monitoring:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor the mice for any signs of toxicity.

  • Endpoint: The experiment is terminated when tumors reach a predetermined maximum size or at the end of the study period, at which point survival and tumor growth inhibition are calculated.

Signaling Pathways in RED-19 PDT-Induced Apoptosis

PDT with photosensitizers like RED-19 can activate intrinsic and extrinsic apoptotic pathways. The generation of ROS can cause damage to mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.

Apoptosis_Pathway cluster_0 PDT-Induced Apoptotic Signaling pdt RED-19 PDT ros ROS Production pdt->ros mito Mitochondrial Damage ros->mito bcl2 Bcl-2 Inhibition ros->bcl2 bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 Activation casp9->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols: The Use of "RED 19" in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Following a comprehensive review of scientific literature and available data, it appears that "RED 19" is not a recognized or designated name for a specific molecule, probe, or technology currently utilized in the field of biosensor development. Searches for "this compound" in established scientific databases and research publications did not yield any relevant results pertaining to its application in biosensors, molecular diagnostics, or drug development.

It is possible that "this compound" may be an internal project name, a hypothetical molecule, a newly synthesized compound not yet widely reported in the literature, or a term used in a highly specialized or confidential context.

To provide a valuable and actionable response, we will proceed by presenting a detailed application note and protocol based on a well-characterized and widely used red fluorescent probe, Sulforhodamine 101 (also known as Texas Red) , which is often employed in biosensor development. This will serve as a practical template and guide that can be adapted should further information about the specific nature of "this compound" become available.

Application Notes: Sulforhodamine 101 (Texas Red) in Fluorescent Biosensors

1. Overview of Sulforhodamine 101 (Texas Red)

Sulforhodamine 101 is a bright red-orange fluorescent dye commonly used as a labeling agent for proteins, nucleic acids, and other biomolecules. Its key properties make it suitable for biosensor applications:

  • High Molar Extinction Coefficient and Quantum Yield: Leads to bright fluorescence signals.

  • Good Photostability: Resists photobleaching during imaging experiments.

  • pH Insensitivity: Maintains consistent fluorescence over a broad pH range.

  • Long Emission Wavelength: Minimizes autofluorescence from biological samples.

2. Principle of a Texas Red-Based Biosensor for Protease Activity

A common application of Texas Red is in the development of Förster Resonance Energy Transfer (FRET) based biosensors. In this example, we will describe a biosensor for detecting the activity of a specific protease.

The biosensor consists of a peptide substrate for the target protease, flanked by a FRET donor (e.g., a green fluorescent protein, GFP) and a FRET acceptor (Texas Red).

  • Intact Biosensor (No Protease Activity): When the peptide linker is intact, the donor (GFP) and acceptor (Texas Red) are in close proximity. Excitation of the donor (GFP) results in energy transfer to the acceptor (Texas Red), leading to fluorescence emission from Texas Red.

  • Cleaved Biosensor (Protease Activity): In the presence of the target protease, the peptide linker is cleaved. This separates the donor and acceptor, disrupting FRET. Excitation of the donor now results in its own characteristic fluorescence emission, and the signal from Texas Red is diminished.

The change in the ratio of donor to acceptor fluorescence provides a quantitative measure of protease activity.

3. Data Presentation

Table 1: Spectroscopic Properties of a GFP-Texas Red FRET Pair

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
GFP (Donor)48850956,0000.60
Texas Red (Acceptor)59561585,0000.92

Table 2: Example FRET Data for a Protease Biosensor

ConditionDonor Emission (509 nm)Acceptor Emission (615 nm)FRET Ratio (Acceptor/Donor)
No Protease150 a.u.850 a.u.5.67
+ Protease (1 hour)600 a.u.200 a.u.0.33

(a.u. = arbitrary units)

Experimental Protocols

Protocol 1: Labeling a Peptide with Texas Red-NHS Ester

This protocol describes the covalent labeling of a peptide containing a primary amine (e.g., at the N-terminus or on a lysine residue) with a Texas Red N-hydroxysuccinimide (NHS) ester.

Materials:

  • Peptide with a primary amine

  • Texas Red-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Dissolve the peptide in Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of Texas Red-NHS ester in anhydrous DMF or DMSO at 10 mg/mL.

  • Add a 10-20 fold molar excess of the Texas Red-NHS ester stock solution to the peptide solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the colored fractions corresponding to the labeled peptide.

  • Determine the degree of labeling by measuring the absorbance at 280 nm (for the peptide) and 595 nm (for Texas Red).

Protocol 2: In Vitro Protease Activity Assay using a FRET Biosensor

This protocol outlines the steps to measure protease activity using the GFP-Texas Red FRET biosensor described above.

Materials:

  • Purified GFP-peptide-Texas Red FRET biosensor

  • Purified target protease

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5 (buffer composition may vary depending on the protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Dilute the FRET biosensor in Assay Buffer to a final concentration of 1 µM.

  • Pipette 50 µL of the diluted biosensor into the wells of the 96-well microplate.

  • Prepare serial dilutions of the target protease in Assay Buffer.

  • Add 50 µL of the protease dilutions (or buffer for the negative control) to the wells containing the biosensor.

  • Immediately place the microplate in a fluorescence reader pre-heated to the optimal temperature for the protease.

  • Measure the fluorescence intensity at the donor emission wavelength (e.g., 509 nm) and the acceptor emission wavelength (e.g., 615 nm) over time. The excitation wavelength should be that of the donor (e.g., 488 nm).

  • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point.

  • Plot the change in FRET ratio over time to determine the reaction kinetics.

Visualizations

FRET_Biosensor_Pathway cluster_0 No Protease Activity cluster_1 Protease Activity Excitation_No Excitation (488 nm) GFP_No GFP (Donor) Excitation_No->GFP_No Excites Donor TexasRed_No Texas Red (Acceptor) GFP_No->TexasRed_No FRET Protease Protease Emission_No Emission (615 nm) TexasRed_No->Emission_No Acceptor Emission Peptide_Cleaved Cleaved Peptide Protease->Peptide_Cleaved Cleaves Linker Excitation_Yes Excitation (488 nm) GFP_Yes GFP (Donor) Excitation_Yes->GFP_Yes Excites Donor Emission_Yes Emission (509 nm) GFP_Yes->Emission_Yes Donor Emission TexasRed_Yes Texas Red (Acceptor)

Caption: FRET-based biosensor mechanism for protease detection.

Experimental_Workflow start Start: Peptide & Texas Red-NHS step1 1. Covalent Labeling Reaction (pH 8.3, 1-2h, RT) start->step1 step2 2. Purification (Size-Exclusion Chromatography) step1->step2 product Purified FRET Biosensor step2->product step3 3. Assay Setup (Biosensor + Protease in 96-well plate) product->step3 step4 4. Fluorescence Measurement (Kinetic Read at Ex:488, Em:509/615 nm) step3->step4 step5 5. Data Analysis (Calculate FRET Ratio) step4->step5 end End: Protease Activity Profile step5->end

Caption: Workflow for biosensor synthesis and protease activity assay.

Disambiguation of "RED 19" in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

It appears that the term "RED 19" for histological staining can refer to several different dyes, each with specific applications. The most common interpretations are Solvent this compound (Sudan Red 7B) for lipid staining and potential confusion with Picro Sirius Red , where "19" might be a citation number in literature for this widely used collagen stain. Other possibilities include Mordant this compound and D&C Red No. 19 (Rhodamine B) .

This document provides detailed application notes and protocols for the most likely candidates to ensure clarity and proper technique for researchers, scientists, and drug development professionals.

The following diagram illustrates the potential identities of "this compound" based on available data.

This compound This compound SolventRed19 Solvent this compound (Sudan Red 7B) This compound->SolventRed19 Lipid Staining PicroSiriusRed Picro Sirius Red (Possible citation confusion) This compound->PicroSiriusRed Collagen Staining MordantRed19 Mordant this compound This compound->MordantRed19 Requires Mordant RhodamineB D&C Red No. 19 (Rhodamine B) This compound->RhodamineB Fluorescent Staining cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinize Deparaffinize and Rehydrate (Xylene, Ethanol series) Wash_H2O Wash in distilled water Deparaffinize->Wash_H2O Hematoxylin Stain in Weigert's Hematoxylin (5-8 minutes) Wash_H2O->Hematoxylin Wash_TapWater Wash in running tap water (10 minutes) Hematoxylin->Wash_TapWater PicroSirius Stain in Picro Sirius Red solution (60-90 minutes) Wash_TapWater->PicroSirius Wash_Acid Wash in 0.5% Acetic Acid (2 rinses) PicroSirius->Wash_Acid Dehydrate Dehydrate (Ethanol series) Wash_Acid->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount with synthetic medium Clear->Mount

Application Notes and Protocols for RED Dyes in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Single-molecule imaging techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), have revolutionized our ability to visualize cellular structures and molecular interactions with nanoscale resolution. The choice of fluorescent probe is paramount to the success of these experiments. Red-emitting fluorescent dyes are particularly advantageous due to reduced cellular autofluorescence and lower phototoxicity in the red spectral region.

While the specific designation "RED 19" does not correspond to a commonly used fluorophore in the single-molecule imaging field, this document provides comprehensive application notes and protocols for a class of high-performance red dyes widely employed for this purpose. We will focus on Alexa Fluor 647 , a benchmark carbocyanine dye for dSTORM, as a representative example. Its exceptional brightness and photoswitching characteristics make it an ideal choice for researchers aiming to achieve high-quality super-resolution images.[1][2] We will also provide data for other popular red dyes, including Cy5 and Janelia Fluor® 646, to allow for informed selection based on experimental needs.

These notes are intended for researchers, scientists, and drug development professionals seeking to employ red fluorescent dyes for single-molecule imaging of cellular targets.

Data Presentation: Photophysical Properties of Red Dyes for Single-Molecule Imaging

The selection of a suitable fluorophore is critical for the success of single-molecule imaging experiments. Key parameters include the excitation and emission maxima, quantum yield (a measure of fluorescence efficiency), extinction coefficient (a measure of light absorption), and the number of photons detected per switching event, which directly impacts localization precision. The following table summarizes these properties for three commonly used red dyes in single-molecule localization microscopy (SMLM).

PropertyAlexa Fluor 647Cy5Janelia Fluor® 646
Excitation Maximum (nm) 650[3]~649646[4]
Emission Maximum (nm) 665[3]~670664[4]
Quantum Yield 0.33[3]0.21[5]0.54[4]
Extinction Coefficient (M⁻¹cm⁻¹) 239,000[3]-152,000[4]
Photons/Switching Event ~5,000[1]--
Key Features Benchmark dye for dSTORM with excellent blinking properties and high photon counts.[2]A widely used red dye, often in conjunction with an activator dye in STORM.A bright and photostable dye suitable for dSTORM and STED, with a photoactivatable version available for PALM.[4]

Experimental Protocols

Protocol 1: Immunofluorescence Labeling for dSTORM Imaging with Alexa Fluor 647

This protocol describes the preparation of fixed cells labeled with Alexa Fluor 647-conjugated secondary antibodies for dSTORM imaging.

Materials:

  • Cells cultured on No. 1.5 glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% bovine serum albumin (BSA) in PBS

  • Primary antibody specific to the target protein

  • Alexa Fluor 647-conjugated secondary antibody

  • dSTORM imaging buffer (see below)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes to achieve a confluence of 60-80% on the day of the experiment.

  • Fixation: Gently wash the cells three times with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C.[6][7]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Alexa Fluor 647-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[2]

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • dSTORM Imaging: The sample is now ready for imaging. Immediately before imaging, replace the PBS with freshly prepared dSTORM imaging buffer.

dSTORM Imaging Buffer Recipe:

A common dSTORM imaging buffer consists of an enzymatic oxygen scavenging system and a thiol to promote photoswitching.

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase and 50 µL of catalase solution (17 mg/mL) in 200 µL of Buffer A (10 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • MEA solution: 1 M mercaptoethylamine in 0.25 N HCl

For the final imaging buffer, mix 620 µL of Buffer B with 70 µL of 1 M MEA and 7 µL of GLOX solution.[8]

Protocol 2: Photoactivated Localization Microscopy (PALM) with Red Photoactivatable Probes

This protocol outlines the general steps for performing PALM imaging using a photoactivatable red fluorescent protein or a photoactivatable dye like PA-Janelia Fluor® 646.

Materials:

  • Cells cultured on No. 1.5 glass-bottom dishes

  • Plasmid encoding the protein of interest fused to a red photoactivatable fluorescent protein (e.g., PA-mCherry1) or a self-labeling tag (e.g., HaloTag, SNAP-tag).

  • Transfection reagent or electroporation system

  • For self-labeling tags: Photoactivatable dye-ligand conjugate (e.g., PA-Janelia Fluor® 646-HaloTag ligand)

  • Imaging medium (e.g., phenol red-free DMEM)

Procedure:

  • Transfection: Transfect the cells with the plasmid encoding the fusion protein of interest. For PALM, it is crucial to achieve a low expression level to ensure that individual molecules can be resolved.[9]

  • Cell Culture: Allow the cells to express the fusion protein for 24-48 hours.

  • Labeling (for self-labeling tags): If using a self-labeling tag, incubate the cells with the photoactivatable dye-ligand conjugate according to the manufacturer's instructions. This is typically done for 15-30 minutes at 37°C, followed by washing steps to remove unbound dye.

  • Imaging Preparation: Replace the culture medium with a phenol red-free imaging medium.

  • PALM Imaging:

    • Mount the sample on the microscope.

    • Use a low-intensity 405 nm laser for photoactivation and a higher intensity laser for excitation of the activated red fluorophore (e.g., 561 nm for PA-mCherry1, 640 nm for PA-JF646).[10]

    • Acquire a time-lapse series of images, typically thousands of frames. The 405 nm laser power should be adjusted to ensure that only a sparse subset of molecules is activated in each frame.

    • The activated molecules are imaged until they photobleach, and then a new subset is activated.

  • Image Reconstruction: The acquired image series is then processed with localization software to determine the precise coordinates of each detected single molecule, from which the final super-resolution image is reconstructed.

Visualizations

Experimental Workflow for dSTORM Imaging

dSTORM_Workflow cluster_sample_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Alexa Fluor 647) primary_ab->secondary_ab buffer_exchange Imaging Buffer Exchange secondary_ab->buffer_exchange image_acquisition Image Acquisition (Time-lapse) buffer_exchange->image_acquisition localization Single-Molecule Localization image_acquisition->localization reconstruction Image Reconstruction localization->reconstruction EGFR_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Dimerization EGFR_cluster EGFR Cluster EGFR_dimer->EGFR_cluster Clustering signaling Signal Transduction (e.g., MAPK, PI3K-Akt) EGFR_cluster->signaling cellular_response Cellular Response (Proliferation, Survival) signaling->cellular_response

References

Application Notes and Protocols: Covalent Attachment of Amine-Reactive Dyes to Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the covalent attachment of an amine-reactive red fluorescent dye to a polymer backbone containing primary amine functional groups. The term "RED 19" does not correspond to a standard chemical nomenclature; therefore, this protocol describes a general procedure using a representative red fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester. NHS esters are a common class of amine-reactive crosslinkers that readily form stable amide bonds with primary amines on polymers in a basic aqueous buffer.

This protocol is intended for researchers, scientists, and drug development professionals who are developing fluorescently labeled polymers for applications such as in vivo imaging, drug delivery tracking, and diagnostic assays. The following sections detail the necessary reagents, equipment, a step-by-step experimental procedure, and methods for characterizing the final polymer-dye conjugate.

Reaction Principle

The fundamental principle of this conjugation chemistry is the reaction between the NHS ester of the dye and a primary amine on the polymer. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5 to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.

G prep_polymer Prepare Polymer Solution (10 mg/mL in pH 8.3 Buffer) reaction Combine and React (2-4 hours at RT, protected from light) prep_polymer->reaction prep_dye Prepare Dye-NHS Stock (10 mg/mL in DMSO) prep_dye->reaction purification Purify Conjugate (Dialysis or SEC) reaction->purification characterization Characterize Conjugate (UV-Vis for DOL) purification->characterization storage Store Conjugate (-20°C, protected from light) characterization->storage

Troubleshooting & Optimization

Technical Support Center: RED 19 Photobleaching and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RED 19 fluorescent dye. The information is designed to help you identify and resolve common issues related to photobleaching and signal instability during your experiments.

Troubleshooting Guide: Weak or Fading this compound Signal

Rapid signal loss or a weak initial signal are common challenges in fluorescence microscopy. This guide provides a systematic approach to diagnosing and resolving these issues.

ProblemPotential CauseRecommended Solution
Rapid Signal Fading During Imaging Photobleaching: The irreversible destruction of the this compound fluorophore by excitation light.[1][2]- Reduce Light Exposure: Minimize the duration and intensity of excitation light. Use neutral density filters to decrease light intensity.[3][4][5][6] - Use Antifade Reagents: Mount your sample in a commercial or homemade antifade medium.[2][3][7] - Optimize Imaging Settings: Increase camera gain or exposure time while decreasing excitation intensity to find a balance that provides a good signal-to-noise ratio with minimal photobleaching.[8] - Choose a More Photostable Dye: If photobleaching persists, consider a more robust fluorophore for your application.[5][9]
Weak or No Initial Signal Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.- Perform Antibody Titration: Determine the optimal antibody concentration by testing a range of dilutions to maximize the signal-to-noise ratio.[10][11][12]
Poor Antibody Performance: The primary antibody may not be validated for your specific application or may have lost activity.- Validate Antibody Specificity: Use a positive control to confirm that the antibody is functional. Check the supplier's datasheet for application-specific validation.[10][12]
Incompatible Secondary Antibody: The secondary antibody may not recognize the primary antibody's host species.- Verify Secondary Antibody Specificity: Ensure the secondary antibody is designed to bind to the primary antibody's species. Use cross-adsorbed secondary antibodies to minimize non-specific binding.[10][11]
Incorrect Filter Set: The excitation and emission filters on the microscope may not be appropriate for this compound.- Check Filter Specifications: Confirm that the microscope's filter set is optimized for the excitation and emission spectra of this compound.
Low Target Abundance: The protein or molecule of interest may be expressed at very low levels in your sample.- Amplify the Signal: Consider using signal amplification techniques, such as using a brighter secondary antibody or an amplification kit.
High Background Signal Non-specific Antibody Binding: The primary or secondary antibodies may be binding to unintended targets.- Use a Blocking Agent: Incubate the sample with a blocking buffer (e.g., BSA or serum from the secondary antibody's host species) to reduce non-specific binding.[11] - Optimize Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies.[11]
Autofluorescence: The sample itself may be emitting natural fluorescence that obscures the this compound signal.- Use a Control Sample: Image an unstained sample to assess the level of autofluorescence. - Use Spectral Unmixing: If available on your microscope, use spectral imaging and unmixing to separate the this compound signal from the autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, which causes it to lose its ability to fluoresce.[1][2] This occurs when the fluorophore absorbs light, enters an excited state, and then, instead of returning to its ground state by emitting a photon, it undergoes a chemical reaction. This is often mediated by reactive oxygen species (ROS) in the sample, which are generated during the fluorescence process.[3][13] The more intense the excitation light and the longer the exposure, the faster photobleaching occurs.[3]

Fluorophore_GS Fluorophore (Ground State) Fluorophore_ES Fluorophore (Excited Singlet State) Fluorophore_GS->Fluorophore_ES Light Absorption (Excitation) Fluorophore_ES->Fluorophore_GS Fluorescence (Photon Emission) Fluorophore_TS Fluorophore (Excited Triplet State) Fluorophore_ES->Fluorophore_TS Intersystem Crossing ROS Reactive Oxygen Species (ROS) Fluorophore_TS->ROS Reacts with O2 Bleached_Fluorophore Non-Fluorescent (Bleached) Fluorophore Fluorophore_TS->Bleached_Fluorophore Direct Reaction ROS->Bleached_Fluorophore Oxidizes Fluorophore Start Start: Prepare Fluorescent Sample Acquire Acquire Time-Lapse Image Series Start->Acquire ROI Define Region of Interest (ROI) Acquire->ROI Measure Measure Mean Intensity in ROI for Each Frame ROI->Measure Plot Plot Intensity vs. Time Measure->Plot Analyze Fit Decay Curve (e.g., Exponential) Plot->Analyze Result Determine Photobleaching Rate Analyze->Result

References

Technical Support Center: Synthesis of C.I. Disperse Red 19

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for the synthesis of C.I. Disperse Red 19, a monoazo dye. The synthesis involves a two-step diazotization and azo coupling reaction. Below are frequently asked questions and guides to address potential issues during the synthesis protocol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis pathway for C.I. Disperse this compound?

The synthesis of C.I. Disperse this compound is a classic two-step process:

  • Diazotization: An aromatic primary amine, the diazo component, is reacted with a source of nitrous acid at low temperatures to form a diazonium salt.[1]

  • Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component to form the final azo dye.[1]

For C.I. Disperse this compound, this involves the diazotization of 4-nitrobenzenamine followed by its coupling with N,N-dihydroxyethylaniline.[2]

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-Nitroaniline C 4-Nitrobenzenediazonium Chloride A->C 0-5°C Nitrous Acid (HNO₂) B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) D N,N-Dihydroxyethylaniline E C.I. Disperse this compound C->E Mildly Acidic/Neutral pH 0-5°C

Caption: General synthesis pathway for C.I. Disperse this compound.

Troubleshooting Guide

Problem 1: Weak or Incorrect Product Color

Q2: My final product has a weak color, or the color is not the expected vibrant red. What went wrong?

An unexpected or weak color is a common issue that can point to several problems in the synthesis protocol. The primary causes are often related to the stability of the diazonium salt or the conditions of the coupling reaction.[2]

Possible Causes and Solutions:

  • Decomposition of the Diazonium Salt: Diazonium salts are unstable, especially at temperatures above 5°C.[2] Decomposition leads to the formation of phenols, which reduces the concentration of the diazonium salt available for coupling.[2]

    • Solution: Strictly maintain the reaction temperature between 0-5°C throughout the diazotization and coupling steps using an ice-salt bath. Use the diazonium salt immediately after its preparation.[2]

  • Incorrect pH for Coupling: The azo coupling reaction is highly pH-dependent.[3][4] For coupling with anilines like N,N-dihydroxyethylaniline, mildly acidic or neutral conditions are typically required to prevent side reactions and ensure proper coupling.[2][4]

    • Solution: Carefully monitor and adjust the pH of the coupling reaction mixture. The optimal pH should be maintained to favor the desired C-coupling reaction.[2]

  • Impure Starting Materials: The purity of both the 4-nitroaniline and the N,N-dihydroxyethylaniline is crucial. Impurities can lead to the formation of undesired colored byproducts that affect the final shade.[2]

    • Solution: Use high-purity starting materials. If necessary, purify the reagents before use.

Problem 2: Low Product Yield

Q3: The yield of my C.I. Disperse this compound is significantly lower than expected. How can I improve it?

Low yields are often a result of incomplete reactions, side reactions, or loss of product during isolation.

Possible Causes and Solutions:

  • Incomplete Diazotization: If not all of the primary amine is converted to the diazonium salt, the subsequent coupling reaction will have a poor yield.[3]

    • Solution: Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid.[2] You can check for the completion of the reaction by testing for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates that the reaction is complete.[3]

  • Side Reactions: Several side reactions can compete with the desired azo coupling, reducing the yield.

    • Solution: Control the reaction conditions carefully as detailed in the table below. Slow, controlled addition of the diazonium salt to the coupling component with efficient stirring can prevent localized high concentrations that lead to side reactions.[2]

  • Product Loss During Workup: The product can be lost during filtration and washing if it has some solubility in the wash solvent or if the precipitate is too fine.

    • Solution: Ensure complete precipitation by allowing sufficient time for stirring in the ice bath.[2] Use cold water to wash the precipitate to minimize solubility losses.

Problem 3: Formation of Undesired Byproducts

Q4: My reaction mixture contains a brownish, tar-like substance, or the isolated product is difficult to purify. What are these byproducts and how can I avoid them?

The formation of brown, insoluble materials or other impurities is a common problem in azo dye synthesis, typically indicating decomposition or side reactions.[2]

Byproduct TypeLikely CausePrevention Strategy
Phenols Decomposition of the diazonium salt due to elevated temperatures (>5°C).[2][5]Maintain a low temperature (0-5°C) throughout the reaction and use the diazonium salt immediately after preparation.[2]
Diazoamino Compounds Reaction of the diazonium salt with unreacted primary amine (4-nitroaniline).[2]Ensure complete diazotization by using a slight excess of sodium nitrite. Add the diazonium salt solution slowly to the coupling component.[2]
Triazenes N-coupling of the diazonium salt with the secondary amine of the coupling component (N,N-dihydroxyethylaniline).[2]Control the pH to be mildly acidic, which favors C-coupling over N-coupling.[2][6]
Polymeric/Tar-like materials High reaction temperatures leading to decomposition and polymerization.[2]Strictly control the temperature and ensure efficient stirring to dissipate heat.

Experimental Protocol: Synthesis of C.I. Disperse this compound

This protocol describes the laboratory-scale synthesis of C.I. Disperse this compound.

Materials and Reagents
  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-Dihydroxyethylaniline

  • Urea (optional, to destroy excess nitrous acid)

  • Sodium Acetate (for pH adjustment)

  • Starch-iodide paper

  • Distilled water

  • Ice

Procedure

Step 1: Preparation of the Diazonium Salt (Diazotization)

  • In a 250 mL beaker, dissolve 1.38 g of 4-nitroaniline in 5 mL of concentrated hydrochloric acid and 10 mL of water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5°C in an ice-salt bath. Some of the amine salt may precipitate, which is normal.

  • In a separate beaker, prepare a solution of 0.70 g of sodium nitrite in 5 mL of water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution dropwise to the 4-nitroaniline solution over 15-20 minutes, keeping the temperature below 5°C with vigorous stirring.

  • After the addition is complete, continue stirring for another 15-30 minutes in the ice bath.[2]

  • Check for the completion of diazotization by spotting the reaction mixture onto starch-iodide paper. The paper should turn blue-black, indicating a slight excess of nitrous acid.[3] If the test is negative, add a small amount more of the nitrite solution and re-test.

Step 2: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.81 g of N,N-dihydroxyethylaniline in a mixture of 5 mL of water and 1 mL of concentrated hydrochloric acid.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold N,N-dihydroxyethylaniline solution over 30 minutes with vigorous stirring.[1] A vibrant red precipitate should form.

  • After the addition is complete, adjust the pH of the mixture to 4-5 by slowly adding a saturated solution of sodium acetate.

  • Continue to stir the reaction mixture for an additional 30-60 minutes in the ice bath to ensure the coupling reaction goes to completion and to facilitate complete precipitation.[2]

Step 3: Isolation and Purification

  • Collect the crude C.I. Disperse this compound precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold water until the filtrate is colorless and the pH is neutral.

  • Press the solid as dry as possible on the funnel.

  • Dry the purified dye in a desiccator or a low-temperature oven (e.g., 50-60°C).

Data Presentation

Table 1: Key Reaction Parameters and Troubleshooting
ParameterRecommended Range/ValuePotential Issue if DeviatedTroubleshooting Action
Diazotization Temperature 0 - 5 °C[2]Diazonium salt decomposition, formation of phenols, low yield.[2]Improve cooling with an ice-salt bath; monitor temperature closely.
Coupling Temperature 0 - 5 °C[2]Byproduct formation (tar), low yield.[2]Maintain cooling and stir efficiently to dissipate heat.
pH for Coupling Mildly acidic / Neutral (pH 4-5)[4]Low coupling rate (if too acidic), N-coupling/side reactions (if too basic).[4][6]Monitor pH and adjust carefully with a buffer like sodium acetate.
Reagent Addition Rate Slow and controlled (dropwise)[2]Localized overheating, side reactions, formation of tar.[2]Use a dropping funnel for additions and ensure vigorous stirring.
Purity of Reagents High purityFormation of colored impurities, incorrect final shade, low yield.[2]Use analytical grade reagents or purify starting materials before use.

Visualizations

cluster_diazotization Diazotization Reaction Mechanism cluster_coupling Azo Coupling Mechanism A Ar-NH₂ (4-Nitroaniline) C Ar-NH₃⁺ A->C + B H⁺ F Ar-NH₂-NO C->F + H₂O⁺-NO - H₃O⁺ Attack on Nitrosonium ion D HONO (Nitrous Acid) E H₂O⁺-NO D->E + H⁺ G Ar-N=N-OH F->G Proton Transfer H Ar-N≡N⁺ (Diazonium Salt) G->H + H⁺ - H₂O J Intermediate H->J + Ar'-H Electrophilic Aromatic Substitution I Ar'-H (Coupling Component) K Ar-N=N-Ar' (Azo Dye) J->K - H⁺

Caption: Reaction mechanism for azo dye synthesis.

Start Synthesis Issue (e.g., Low Yield, Wrong Color) CheckTemp Was Temp at 0-5°C? Start->CheckTemp CheckPurity Are Reagents High Purity? CheckTemp->CheckPurity Yes ImproveCooling Solution: Improve Cooling System (Ice-Salt Bath) CheckTemp->ImproveCooling No CheckpH Was Coupling pH Correct? CheckPurity->CheckpH Yes PurifyReagents Solution: Purify/Replace Reagents CheckPurity->PurifyReagents No CheckDiazotization Was Diazotization Complete? (Starch-Iodide Test) CheckpH->CheckDiazotization Yes AdjustpH Solution: Buffer pH to 4-5 (e.g., NaOAc) CheckpH->AdjustpH No EnsureCompletion Solution: Use slight excess NaNO₂ and re-test CheckDiazotization->EnsureCompletion No Success Problem Resolved CheckDiazotization->Success Yes ImproveCooling->Success PurifyReagents->Success AdjustpH->Success EnsureCompletion->Success

Caption: Troubleshooting workflow for C.I. Disperse this compound synthesis.

References

RED 19 Staining Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the staining concentration for "RED 19." As "this compound" can refer to several different reagents, this guide addresses general optimization principles and specific issues related to various known "Red" dyes and markers that include "19" in their designation.

General Troubleshooting for Fluorescent Staining

Many issues with fluorescent staining can be resolved by systematically optimizing the concentration of the staining agent and refining the experimental protocol. Below are common problems and their potential solutions.

FAQs for General Staining Optimization

Q1: I am not seeing any signal or the signal is very weak. What should I do?

A1: Weak or no signal can be caused by several factors. Here are some troubleshooting steps:

  • Increase Staining Concentration: The concentration of the dye or antibody may be too low. It is recommended to perform a titration experiment to determine the optimal antibody dilution, which could range from 1:100 to 1:1000 for antisera or starting from 1 µg/mL for purified antibodies.[1] For fluorescent dyes, a ten-fold range of concentrations should be tested.[2]

  • Check Excitation/Emission Settings: Ensure that the microscope's or flow cytometer's laser and filter settings match the excitation and emission spectra of your fluorophore.

  • Verify Reagent Integrity: Ensure that the dye or antibody has been stored correctly and has not expired. Protect fluorescent reagents from prolonged exposure to light.[3]

  • Optimize Incubation Time: The incubation time may be insufficient. For some nuclear stains, an incubation of 15-60 minutes at 37°C may be required for live cells, while 5-15 minutes at room temperature may be sufficient for fixed cells.[3]

  • Permeabilization (for intracellular targets): If you are staining for an intracellular target, ensure that the cell membrane has been adequately permeabilized. Stronger non-ionic detergents like Triton X-100 or NP-40 are recommended for accessing nuclear or mitochondrial targets.[1]

Q2: My background fluorescence is too high. How can I reduce it?

A2: High background can obscure your signal and make data interpretation difficult. Consider the following solutions:

  • Decrease Staining Concentration: The most common cause of high background is an excessively high concentration of the staining reagent.[3] Titrate your dye or antibody to find the lowest concentration that still provides a robust signal.

  • Increase Wash Steps: Insufficient washing can leave unbound dye or antibodies on the sample. Increase the number and duration of wash steps after staining.[4][5] For cell-based assays, transferring cells to a fresh tube after the first resuspension can minimize carryover of dye adsorbed to the tube walls.[4]

  • Use a Blocking Step: For immunohistochemistry, using a blocking serum from a different species than the primary antibody can help reduce non-specific binding.[1]

  • Check for Autofluorescence: Some cell types or tissues exhibit natural fluorescence. This can be checked by examining an unstained sample under the microscope. If autofluorescence is an issue, you may need to use spectral unmixing or choose a dye in a different spectral range.

  • Quenching for Aldehyde Fixation: Fixation with aldehydes can sometimes lead to autofluorescence. A "quenching" step may be necessary to reduce this.[1]

Troubleshooting Workflow for Staining Optimization

Below is a generalized workflow for troubleshooting common staining issues.

G cluster_start cluster_problem cluster_solutions_no_signal cluster_solutions_high_background cluster_end Start Staining Problem Identified NoSignal Weak or No Signal Start->NoSignal HighBackground High Background Start->HighBackground IncreaseConc Increase Dye/Antibody Concentration NoSignal->IncreaseConc CheckFilters Verify Excitation/ Emission Filters NoSignal->CheckFilters IncreaseIncubation Increase Incubation Time/Temperature NoSignal->IncreaseIncubation CheckReagent Check Reagent Storage & Expiry NoSignal->CheckReagent DecreaseConc Decrease Dye/Antibody Concentration HighBackground->DecreaseConc IncreaseWashes Increase Number/ Duration of Washes HighBackground->IncreaseWashes AddBlocking Add/Optimize Blocking Step HighBackground->AddBlocking CheckAutofluorescence Check for Autofluorescence HighBackground->CheckAutofluorescence OptimalStaining Optimal Staining Achieved IncreaseConc->OptimalStaining CheckFilters->OptimalStaining IncreaseIncubation->OptimalStaining CheckReagent->OptimalStaining DecreaseConc->OptimalStaining IncreaseWashes->OptimalStaining AddBlocking->OptimalStaining CheckAutofluorescence->OptimalStaining

Caption: Troubleshooting workflow for fluorescent staining optimization.

Specific "this compound" Reagent Information

The term "this compound" is not standardized and may refer to different products. Below are FAQs for specific substances that may be identified as "this compound."

Mordant this compound

Mordant this compound is an azo dye.[6] While its primary use is in the textile industry, it's important for researchers to be aware of its properties if they encounter it.

Q: What is Mordant this compound?

A: Mordant this compound is an azo dye with the chemical formula C18H13N3Na2O8S2.[6] Products sold under this name are typically intended for research purposes only and are not for human consumption.[6]

Q: How should I prepare a solution of Mordant this compound?

A: The preparation method will depend on the specific formulation provided by the manufacturer. One supplier suggests that for an in vivo formulation, a stock solution in DMSO can be further diluted using PEG300, Tween 80, and saline or PBS.[6]

BRACO-19

BRACO-19 is a quadruplex-DNA ligand that has been used in cell imaging studies.

Q: What is BRACO-19 used for in research?

A: BRACO-19 is used as a quadruplex-DNA ligand in cellular imaging experiments.[7] It can be used to treat live cells to study its effects on DNA structures.[7]

Q: What is a typical working concentration for BRACO-19 in cell culture?

A: In one study involving MCF7 cells, a concentration of 2.5 µM was used for live-cell treatment.[7]

Cytokeratin 19 (CK19) Staining

Cytokeratin 19 is a protein marker used in immunohistochemistry to identify certain cell types and to study cancer progression.[8][9]

Q: I am performing a double staining protocol involving an anti-CD19 antibody with a red chromogen and am not seeing a red signal. What could be the issue?

A: When performing double immunohistochemistry, the absence of one color can be due to several factors. It is recommended to first test each primary antibody and its corresponding detection system separately to ensure both are working.[10] The signal from one chromogen (e.g., the brown DAB) might be masking the signal from the red chromogen.[10] In such cases, immunofluorescence with spectrally distinct fluorophores may be a better approach.[10]

Q: How can I optimize a dual-staining IHC protocol?

A: Optimization of a dual-staining protocol involves several steps. First, optimize each primary antibody with each chromogen individually to achieve the best signal-to-noise ratio.[11] Next, test the combinations of the optimized antibody-chromogen pairs to determine the best staining sequence.[11] It may also be necessary to adjust the development times for each chromogen to achieve balanced signals.[11]

Experimental Protocol: General Immunofluorescence Staining for Cultured Cells

This protocol provides a general framework. You will need to optimize antibody/dye concentrations and incubation times for your specific cell type and target.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody or fluorescent dye

  • Fluorescently labeled secondary antibody (if applicable)

  • Nuclear counterstain (optional, e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Preparation: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells with PBS. Add the fixative and incubate for 10-20 minutes at room temperature.[1]

  • Washing: Aspirate the fixative and wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If your target is intracellular, incubate the cells with permeabilization buffer for 10 minutes at room temperature.[1]

  • Blocking: Aspirate the permeabilization buffer and add blocking buffer. Incubate for at least 30 minutes at room temperature.

  • Primary Antibody/Dye Incubation: Dilute the primary antibody or fluorescent dye in the blocking buffer to the desired concentration. Aspirate the blocking buffer and add the antibody/dye solution. Incubate for a specified time (e.g., 1 hour at room temperature or overnight at 4°C).

  • Washing: Aspirate the primary antibody/dye solution and wash the cells three times with PBS.

  • Secondary Antibody Incubation (if applicable): If using an unlabeled primary antibody, dilute the fluorescently labeled secondary antibody in blocking buffer. Add it to the cells and incubate for 1 hour at room temperature, protected from light.

  • Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS, protected from light.

  • Counterstaining (optional): If desired, incubate with a nuclear counterstain according to the manufacturer's instructions.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Quantitative Data Summary

Reagent/ParameterRecommended Concentration/TimeApplication
General Antibody Dilution 1:100 to 1:1000 for antiserum; starting at 1 µg/mL for purified antibody[1]Immunofluorescence
CellTracker™ Deep Red Dye 250 nM - 1 µM[2]Long-term cell tracking
Far-Red Nuclear Stain 2 - 10 µM[3]Live or fixed cell nuclear staining
BRACO-19 2.5 µM[7]Live-cell treatment for DNA quadruplex visualization
Fixation (Paraformaldehyde) 10-20 minutes[1]Immunofluorescence on cultured cells
Nuclear Counterstain Incubation 5 minutes at room temperature[1]Immunofluorescence

Logical Relationship Diagram for Dual Staining Optimization

This diagram illustrates the logical steps for optimizing a two-color immunohistochemistry experiment.

G cluster_start cluster_single_stain cluster_pairing cluster_evaluation cluster_end Start Dual Staining Protocol Opt_Ab1_Ch1 Optimize Ab1 with Chromogen 1 (e.g., Red) Start->Opt_Ab1_Ch1 Opt_Ab2_Ch2 Optimize Ab2 with Chromogen 2 (e.g., Brown) Start->Opt_Ab2_Ch2 Pair1 Test: Ab1/Chromogen 1 followed by Ab2/Chromogen 2 Opt_Ab1_Ch1->Pair1 Pair2 Test: Ab2/Chromogen 2 followed by Ab1/Chromogen 1 Opt_Ab1_Ch1->Pair2 Opt_Ab2_Ch2->Pair1 Opt_Ab2_Ch2->Pair2 Evaluate Compare dual stain results to single stain controls Pair1->Evaluate Pair2->Evaluate OptimizedProtocol Optimized Dual Staining Protocol Evaluate->OptimizedProtocol

Caption: Logical workflow for optimizing a dual immunohistochemistry staining protocol.

References

Technical Support Center: RED 19 for Background Fluorescence Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the RED 19 Technical Support Center. Here you will find troubleshooting guides and frequently asked questions to help you effectively reduce background fluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel reagent designed to reduce background fluorescence, particularly in the red spectrum, to improve the signal-to-noise ratio in fluorescence microscopy. High background can obscure specific signals, making data interpretation difficult.[1][2] this compound works by quenching autofluorescence, which is the natural fluorescence emitted by certain biological structures within your sample, such as red blood cells, collagen, and elastin.[3] It also helps to block non-specific binding of fluorescently labeled antibodies, a common source of background noise.

Q2: What are the primary sources of background fluorescence in the red channel?

The primary sources of background fluorescence include:

  • Autofluorescence: Many biological materials naturally fluoresce. Endogenous fluorophores like flavins, collagen, and elastin are common culprits.[3] Red blood cells are also a significant source of autofluorescence across multiple wavelengths, including red.[3] Additionally, aldehyde fixation methods used in sample preparation can increase tissue autofluorescence.[3]

  • Non-specific antibody binding: Secondary antibodies can bind to unintended sites in the sample, leading to a diffuse background signal.

  • Reagent-induced fluorescence: Some reagents used for quenching, like Sudan Black B, can introduce their own fluorescence, particularly in the far-red spectrum.[2]

Q3: When should I use this compound?

This compound is ideal for use in immunofluorescence experiments where you observe high background signal that interferes with the detection of your specific target. It is particularly useful when working with tissues that have high levels of autofluorescence, such as tissues containing a lot of red blood cells or connective tissue.[3]

Troubleshooting Guide

Q1: I'm still seeing high background fluorescence after using this compound. What should I do?

If you are still experiencing high background, consider the following troubleshooting steps:

  • Optimize this compound Incubation Time: The recommended incubation time for this compound is 5 minutes. However, for tissues with very high autofluorescence, you may need to extend this time. We recommend a time-course experiment to determine the optimal incubation period for your specific sample type.

  • Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try titrating your antibodies to find the lowest concentration that still provides a robust specific signal.

  • Improve Blocking Steps: Ensure you are using an appropriate blocking buffer for a sufficient amount of time (e.g., 1 hour) to minimize non-specific protein-protein interactions.[4]

  • Check Fixation Protocol: Aldehyde fixation can induce autofluorescence.[3] If possible, consider alternative fixation methods. If using formaldehyde, ensure it is fresh and of high quality.

Q2: My specific signal seems to be weaker after using this compound. Is the reagent quenching my signal?

While this compound is designed to specifically target background fluorescence, over-incubation or using too high a concentration could potentially affect your signal of interest.

  • Reduce Incubation Time: Try reducing the incubation time with this compound to see if this restores your specific signal while still providing adequate background reduction.

  • Use Far-Red Fluorophores: Consider using secondary antibodies conjugated to far-red fluorophores, as these can sometimes help to better separate the specific signal from the autofluorescence background.[4]

Quantitative Data Summary

The following table provides a comparison of common background reduction agents. This compound is designed to offer the benefits of effective quenching without introducing significant background in the far-red spectrum.

ReagentPrimary TargetAdvantagesDisadvantages
This compound (Hypothetical) Autofluorescence and non-specific binding- High efficiency in red channel - Low self-fluorescence- Optimization of incubation time may be required
TrueBlack® Lipofuscin and other autofluorescent pigments- Effectively reduces autofluorescence without introducing background[3] - Stable in aqueous solution- Can be reused a limited number of times (up to four)[3]
Sudan Black B Lipofuscin- Effective at quenching lipofuscin- Introduces background fluorescence in the red and far-red channels[2] - Requires an ethanol-based solvent[2]
Sodium Borohydride Aldehyde-induced autofluorescence- Reduces fixation-induced autofluorescence- Can be caustic and may damage tissue or reduce specific signal intensity[3]

Experimental Protocols

Protocol for this compound Application in Immunofluorescence

This protocol assumes you have already completed your primary and secondary antibody incubations and subsequent wash steps.

  • Rehydration: If your slides are stored dry, rehydrate them in phosphate-buffered saline (PBS) for 5 minutes.

  • This compound Incubation:

    • Prepare a 1X working solution of this compound in PBS.

    • Cover the tissue section with the 1X this compound solution.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Washing:

    • Briefly rinse the slides in PBS.

    • Wash the slides three times in PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslip using an appropriate mounting medium.

  • Imaging:

    • Proceed with imaging your sample. It is recommended to have an untreated control slide for comparison.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_red19 Background Reduction cluster_final Final Steps Fixation 1. Fixation Permeabilization 2. Permeabilization Fixation->Permeabilization Blocking 3. Blocking Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb Wash1 5. Wash PrimaryAb->Wash1 SecondaryAb 6. Secondary Antibody Incubation Wash1->SecondaryAb Wash2 7. Wash SecondaryAb->Wash2 RED19_Incubation 8. This compound Incubation (5 mins) Wash2->RED19_Incubation Wash3 9. Wash RED19_Incubation->Wash3 Mounting 10. Mounting Wash3->Mounting Imaging 11. Imaging Mounting->Imaging troubleshooting_workflow Start High Background Observed CheckIncubation Optimize this compound Incubation Time Start->CheckIncubation AdjustAb Titrate Antibody Concentrations CheckIncubation->AdjustAb Still High Resolved Background Reduced CheckIncubation->Resolved Resolved ImproveBlocking Enhance Blocking Step AdjustAb->ImproveBlocking Still High AdjustAb->Resolved Resolved CheckFixation Review Fixation Protocol ImproveBlocking->CheckFixation Still High ImproveBlocking->Resolved Resolved CheckFixation->Resolved Resolved ContactSupport Contact Technical Support CheckFixation->ContactSupport Still High autofluorescence_sources cluster_endogenous Endogenous cluster_exogenous Exogenous Autofluorescence Sources of Autofluorescence RBCs Red Blood Cells Autofluorescence->RBCs Collagen Collagen/Elastin Autofluorescence->Collagen Lipofuscin Lipofuscin Autofluorescence->Lipofuscin Fixatives Aldehyde Fixatives Autofluorescence->Fixatives

References

"RED 19" overcoming solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Overcoming Solubility Challenges in Aqueous Media for Optimal Experimental Outcomes

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols to address the solubility limitations of RED 19, a hydrophobic small molecule, in aqueous experimental systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound is a hydrophobic compound with inherently low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent.[1] For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of compounds.[2]

Q2: I dissolved this compound in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. How can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is insoluble.[1][3] Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium, as most cell lines can tolerate this level without significant cytotoxicity.[4] To achieve this, you may need to prepare a more concentrated DMSO stock solution.

  • Use a Co-solvent System: A co-solvent is a water-miscible solvent that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[5][6][7] Common co-solvents include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.

  • Incorporate Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.1-1%) to help maintain the solubility of hydrophobic compounds in aqueous solutions.[5][8]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[1] For example, first, dilute the DMSO stock into a smaller volume of serum-free medium while vortexing, and then add this intermediate dilution to the final volume of the complete medium.

Q3: Can I use heating or sonication to dissolve this compound in my aqueous buffer?

A3: While gentle heating and sonication can assist in dissolving compounds, these methods are generally not recommended for this compound in aqueous buffers alone as they are unlikely to overcome the fundamental insolubility.[1] Moreover, excessive heating can lead to the degradation of the compound. These techniques are more effective when used to aid the initial dissolution in an organic solvent like DMSO.

Q4: What are some advanced formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A4: For in vivo applications where direct injection of organic solvents is often not feasible, more advanced formulation techniques are necessary. These include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[9][10][11][12]

  • Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and bioavailability.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[13][14]

Data Presentation: Solubility of this compound

The following tables provide illustrative data on the solubility of this compound in various solvents and with different solubilization strategies.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.001
Phosphate-Buffered Saline (PBS), pH 7.4< 0.001
Ethanol (100%)5
Dimethyl Sulfoxide (DMSO)> 100

Table 2: Efficacy of Different Solubilization Methods on this compound in PBS (pH 7.4)

FormulationAchieved Concentration of this compound (µM)Observations
1% DMSO (v/v)10Clear Solution
5% PEG 400 / 1% DMSO (v/v)50Clear Solution
1% Tween® 80 / 1% DMSO (v/v)75Clear Solution
20% Hydroxypropyl-β-Cyclodextrin (w/v)200Clear Solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 450.5 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask or microcentrifuge tubes[15]

  • Vortex mixer and sonicator

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 450.5 g/mol = 0.004505 g = 4.505 mg

  • Accurately weigh approximately 4.5 mg of this compound powder and record the exact weight.[15]

  • Transfer the powder to a suitable volumetric flask or microcentrifuge tube.

  • Add a portion of the calculated volume of DMSO (e.g., ~80% of the final volume).[16][17]

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.[1]

  • Add DMSO to reach the final calculated volume.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a this compound Working Solution using a Co-solvent System

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • PEG 400

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a co-solvent mixture of PEG 400 and DMSO. For a final formulation containing 5% PEG 400 and 1% DMSO, you can prepare a 5:1 stock of PEG 400:DMSO.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vortexing the buffer, slowly add the calculated volume of the this compound stock solution (in the co-solvent mixture) drop-by-drop to the aqueous buffer. This ensures rapid mixing and helps prevent precipitation.

  • Visually inspect the solution for clarity.

  • Use the freshly prepared working solution immediately.

Protocol 3: Solubility Enhancement of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in the desired aqueous buffer. For example, dissolve 2 g of HP-β-CD in 10 mL of PBS.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.

  • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • The concentration of this compound in the supernatant can be quantified using a suitable analytical method like HPLC-UV.

Visualizations

G cluster_0 start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO to create a stock solution start->dissolve_dmso dilute_aq Dilute stock solution in aqueous buffer dissolve_dmso->dilute_aq observe Observe for Precipitation dilute_aq->observe success Success: Clear Solution (Proceed with experiment) observe->success No failure Precipitation Occurs observe->failure Yes troubleshoot Troubleshooting Options failure->troubleshoot option1 Option 1: Use Co-solvents (e.g., PEG 400) troubleshoot->option1 option2 Option 2: Add Surfactants (e.g., Tween 80) troubleshoot->option2 option3 Option 3: Use Cyclodextrins troubleshoot->option3

Caption: Troubleshooting workflow for dissolving this compound.

Caption: Mechanism of cyclodextrin-mediated solubilization of this compound.

G cluster_workflow Experimental Workflow for Solubility Testing step1 Step 1: Prepare Formulation (e.g., Co-solvent, Surfactant) step2 Step 2: Add excess this compound powder step1->step2 step3 Step 3: Equilibrate for 24-48h (with stirring) step2->step3 step4 Step 4: Separate undissolved solid (Centrifugation/Filtration) step3->step4 step5 Step 5: Quantify dissolved this compound in supernatant (e.g., HPLC) step4->step5

Caption: Workflow for testing this compound solubility in various formulations.

References

"RED 19" minimizing off-target effects in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "RED 19" have yielded ambiguous results, preventing the creation of a specific technical support guide. The term "this compound" appears in various contexts, none of which definitively point to a singular molecular entity used in biological assays for which off-target effects would be a primary concern for researchers.

The search results for "this compound" are associated with several distinct products, including:

  • D&C Red No. 19: A color additive for drugs and cosmetics.[1]

  • Solvent this compound: An azo dye used for industrial purposes, such as in gasoline.[2][3]

  • Mordant this compound: A fluorescent azo dye primarily used in the textile industry.[4]

  • Triplebody 19-3-19: A therapeutic protein designed for cancer treatment.[5]

Additionally, "this compound" has appeared as an identifier for wiring in technical manuals and as a sample label in agricultural research.[6][7][8][9]

Without a more specific identifier, such as a full chemical name, CAS number, or the intended biological target, it is not possible to provide accurate and relevant troubleshooting guides, FAQs, data on off-target effects, or experimental protocols as requested.

To proceed with your request, please provide more detailed information to specify which "this compound" you are working with. For example:

  • Is it a kinase inhibitor? If so, what is the intended target?

  • Is it a fluorescent probe? What is its application?

  • Is it a commercially available research tool? If so, from which supplier?

  • Do you have a CAS number or a publication referencing its use in biological assays?

Once the specific identity of "this compound" is clarified, a comprehensive technical support center can be developed to address potential off-target effects and provide detailed experimental guidance.

References

"RED 19" purification techniques for high-purity compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the purification of the novel kinase inhibitor, RED 19.

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification technique for crude this compound?

A1: For initial purification of crude this compound from a reaction mixture, normal-phase flash column chromatography is highly effective. This compound is a moderately polar compound, which allows for good separation from less polar starting materials and non-polar byproducts using a silica gel stationary phase. A typical mobile phase is a gradient of ethyl acetate in hexanes.

Q2: My final compound purity is stuck at ~95% after flash chromatography. What are the likely persistent impurities?

A2: The most common persistent impurities co-eluting with this compound are its diastereomers (if applicable to your synthesis route) and the N-oxide derivative, a common byproduct of reactions involving tertiary amines exposed to oxidizing conditions. These compounds have very similar polarities to this compound, making them difficult to resolve with standard flash chromatography.

Q3: What is the recommended method for removing diastereomeric impurities?

A3: Chiral chromatography is the most effective method for separating diastereomers of this compound. Due to the subtle differences in their spatial arrangement, a chiral stationary phase (CSP) is required to achieve baseline separation. Alternatively, selective recrystallization with a specific solvent system can sometimes enrich one diastereomer, but this is often less efficient and requires significant optimization.

Q4: Can I use reverse-phase chromatography for this compound purification?

A4: Yes, reverse-phase chromatography (e.g., using a C18 column) is an excellent secondary or polishing step, particularly for removing more polar impurities like the N-oxide derivative. It is also the preferred method for final purity analysis by HPLC.

Troubleshooting Guides

Issue 1: Low Yield After Flash Chromatography

Problem: You are experiencing a significant loss of this compound after purification on a silica gel column.

Potential Cause Troubleshooting Step Expected Outcome
Compound Streaking/Tailing on Column Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.A more concentrated band of your compound, leading to better separation and less loss in mixed fractions.
Irreversible Adsorption to Silica Add 0.5-1% triethylamine (TEA) or acetic acid to the mobile phase, depending on whether this compound is basic or acidic.Neutralizes active sites on the silica gel, preventing irreversible binding and improving recovery.
Improper Solvent System Perform thin-layer chromatography (TLC) analysis with various solvent systems to find one that gives this compound an Rf value between 0.25 and 0.35.An optimized mobile phase will ensure the compound elutes efficiently without excessive band broadening.
Issue 2: Persistent Impurity Detected by HPLC

Problem: A persistent impurity is observed in the final product, even after multiple purification steps.

G start Impurity Detected in Final Product check_mass Identify Impurity Mass (LC-MS) start->check_mass is_isomer Is Mass Identical to this compound? check_mass->is_isomer is_known_byproduct Is it a Known Byproduct/Reagent? is_isomer->is_known_byproduct No chiral_sep Action: Perform Chiral Chromatography or Selective Recrystallization is_isomer->chiral_sep Yes (Isomer) optimize_chrom Action: Optimize Chromatography (Different Phase/Solvent) is_known_byproduct->optimize_chrom Yes rework_synthesis Action: Re-evaluate Upstream Synthesis and Quench Steps is_known_byproduct->rework_synthesis No (Unknown)

Troubleshooting workflow for persistent impurities.

Experimental Protocols

Protocol 1: Optimized Flash Chromatography for Crude this compound
  • Slurry Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel to this solution.

  • Solvent Evaporation: Remove the DCM under reduced pressure until a dry, free-flowing powder is obtained. This is the pre-adsorbed sample.

  • Column Packing: Dry pack a glass column with 40 g of silica gel. Wet the column with hexanes, then flush with the starting mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully add the pre-adsorbed sample to the top of the packed column.

  • Elution: Run the chromatography using a solvent gradient. A typical gradient might be from 10% to 50% ethyl acetate in hexanes over 10 column volumes.

  • Fraction Collection: Collect fractions based on TLC or an in-line UV detector.

  • Analysis: Combine the pure fractions and evaporate the solvent. Analyze the resulting solid by HPLC to confirm purity.

Protocol 2: Recrystallization for Final Polishing
  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., isopropanol/water).

  • Dissolution: Place 500 mg of semi-pure this compound in a flask. Add the primary solvent (e.g., 5 mL of isopropanol) and heat the mixture to reflux until all solids dissolve.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under a high vacuum to remove residual solvents.

Purification Workflow Overview

G cluster_0 Primary Purification cluster_1 Polishing Step cluster_2 Quality Control crude Crude this compound (Purity: 60-80%) flash Flash Chromatography (Silica Gel) crude->flash semi_pure Semi-Pure this compound (Purity: ~95%) flash->semi_pure recrystal Recrystallization or Reverse-Phase Prep-HPLC semi_pure->recrystal final_product High-Purity this compound (Purity: >99.5%) recrystal->final_product qc QC Analysis (HPLC, NMR, MS) final_product->qc

General purification workflow for this compound.

"RED 19" addressing aggregation and quenching issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RED 19, specifically Disperse this compound. The information is designed to help you address common issues related to aggregation and fluorescence quenching during your experiments.

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

A diminished or absent fluorescent signal is a common issue that can often be attributed to aggregation-induced self-quenching or the presence of external quenching agents.

Q1: My Disperse this compound solution has a much lower fluorescence intensity than expected. What could be the cause?

A weak signal can stem from several factors, primarily self-quenching due to high concentrations or the presence of quenching contaminants.

  • High Concentration: At high concentrations, Disperse this compound molecules can form non-fluorescent aggregates. In ethanol, optimal concentrations for spectroscopic studies have been found to be between 10⁻⁵ M and 10⁻⁴ M.[1] Concentrations above this range may lead to reduced fluorescence.

  • Solvent Environment: Disperse this compound is soluble in organic solvents like ethanol, acetone, and benzene.[2] Poor solubility in aqueous solutions can promote aggregation and quenching.

  • Presence of Quenchers: Contaminants in your sample or buffer, such as heavy metal ions or halides, can quench fluorescence.

Troubleshooting Workflow: Weak or No Fluorescence Signal

G start Weak or No Fluorescence Signal check_conc Is the dye concentration > 10⁻⁴ M? start->check_conc dilute Dilute the solution to 10⁻⁵ M - 10⁻⁴ M. check_conc->dilute Yes check_solvent Are you using an aqueous buffer? check_conc->check_solvent No end Re-measure Fluorescence dilute->end add_cosolvent Add an organic co-solvent (e.g., DMSO, ethanol) to improve solubility. check_solvent->add_cosolvent Yes check_precipitate Is there visible precipitate or cloudiness? check_solvent->check_precipitate No add_cosolvent->end sonicate_filter Sonicate briefly and/or filter the solution. check_precipitate->sonicate_filter Yes check_storage Have stock solutions undergone multiple freeze-thaw cycles? check_precipitate->check_storage No sonicate_filter->end aliquot Prepare fresh working solutions from a new aliquot of the stock. check_storage->aliquot Yes check_storage->end No aliquot->end

Caption: Troubleshooting workflow for a weak or absent fluorescence signal.

Issue 2: Inconsistent or Shifting Spectra

Changes in the absorption or emission spectra of Disperse this compound can indicate aggregation or environmental effects.

Q2: The absorption/emission peak of my Disperse this compound has shifted. Why is this happening?

Spectral shifts are a strong indicator of dye aggregation. The formation of aggregates alters the electronic environment of the dye molecules, which in turn affects their interaction with light.

  • H-aggregates: These typically result in a blue-shift (hypsochromic shift) of the absorption maximum and are often associated with reduced fluorescence. They are characterized by a face-to-face stacking of the dye molecules.

  • J-aggregates: These can cause a red-shift (bathochromic shift) of the absorption maximum and sometimes exhibit enhanced fluorescence. They involve a more head-to-tail arrangement of the molecules.

Logical Relationship: Aggregation and Spectral Shifts

G cluster_causes Primary Causes cluster_effects Observed Effects High Concentration High Concentration Aggregation Dye Aggregation High Concentration->Aggregation Poor Solvent Poor Solvent Poor Solvent->Aggregation Low Temperature Low Temperature Low Temperature->Aggregation Spectral Shifts Spectral Shifts Fluorescence Quenching Fluorescence Quenching Precipitation Precipitation Aggregation->Spectral Shifts Aggregation->Fluorescence Quenching Aggregation->Precipitation G cluster_process Fluorescence Process cluster_quenching Quenching Pathways S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation (Light Absorption) Aggregate Non-fluorescent Aggregate S0->Aggregate Static Quenching (Aggregation) S1->S0 Fluorescence (Light Emission) Quencher Quencher Molecule S1->Quencher Collisional Quenching Destroyed Photobleached Dye S1->Destroyed Photobleaching

References

Validation & Comparative

A Comparative Guide to Red Fluorescent Dyes for Live-Cell Imaging: A Focus on "RED 19" and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for generating reliable and reproducible data in live-cell imaging. This guide provides a comprehensive comparison of "RED 19" (Disperse this compound), a fluorescent azo dye, with other prevalent classes of red fluorescent dyes and proteins used for visualizing dynamic cellular processes. Due to the limited availability of performance data for Disperse this compound in live-cell applications, this guide broadens its scope to compare the general characteristics of azo dyes against well-established alternatives, including rhodamine derivatives, cyanine dyes, and red fluorescent proteins.

Key Performance Indicators: A Side-by-Side Comparison

The utility of a fluorescent probe in live-cell imaging is determined by several key photophysical and biological parameters. The following tables summarize the performance of representative dyes from each class. It is important to note that specific values can vary depending on the experimental conditions, such as the solvent, pH, and cellular environment.

Dye Class Representative Dye Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Photostability Cytotoxicity Cell Permeability
Azo Dye Disperse this compound[1][2]~495~640Data not availableGenerally lowerCan be significantVariable
Rhodamine Rhodamine B~555~580~0.31Moderate to HighLow to ModerateGenerally good
Cyanine Cy5[3][4][5]~650~670~0.28ModerateLowVariable (can be modified)
Fluorescent Protein mCherry[6][7][8]~587~610~0.22HighGenerally lowGenetically encoded
Fluorescent Protein mRuby[9]~558~605~0.35HighGenerally lowGenetically encoded

Table 1: Comparison of Photophysical and Biological Properties of Red Fluorescent Dyes.

In-Depth Look at Red Fluorescent Dye Classes

Azo Dyes (e.g., Disperse this compound)

Azo dyes are characterized by the presence of one or more azo groups (–N=N–). While many are used as colorants in the textile industry, some, like Disperse this compound, exhibit fluorescence.[1]

  • Advantages: Simple structures and straightforward synthesis.

  • Disadvantages: Limited data is available on their performance in live-cell imaging. A significant concern is their potential for cytotoxicity and genotoxicity, as some azo dyes can be metabolized into harmful aromatic amines. Their photostability is also generally considered to be lower than that of more advanced fluorophores.

Rhodamine Dyes

Rhodamines are a class of highly fluorescent dyes known for their brightness and photostability. They are widely used in various biological imaging applications.[10][]

  • Advantages: High quantum yields and good photostability make them suitable for long-term imaging.[10] Many rhodamine derivatives are cell-permeable.

  • Disadvantages: Can exhibit some level of cytotoxicity at higher concentrations or upon prolonged illumination.

Cyanine Dyes

Cyanine dyes, such as Cy5, are known for their high extinction coefficients and emission in the far-red region of the spectrum.[3][4][5]

  • Advantages: Their far-red emission minimizes autofluorescence from biological samples and reduces phototoxicity. They are generally considered to have low cytotoxicity.[3]

  • Disadvantages: Photostability can be a limiting factor for some cyanine dyes, although more photostable derivatives have been developed. Cell permeability can be variable and may require chemical modification for intracellular targeting.[12]

Red Fluorescent Proteins (RFPs)

Red fluorescent proteins, like mCherry and mRuby, are genetically encoded reporters that can be fused to a protein of interest.[6][7][9]

  • Advantages: They offer excellent specificity for labeling proteins of interest without the need for external dyes. RFPs generally exhibit high photostability and low cytotoxicity.[6][7]

  • Disadvantages: The fusion of a relatively large protein tag can sometimes interfere with the function or localization of the target protein. The maturation time of the chromophore can delay the onset of fluorescence.

Experimental Protocols

To ensure the rigorous evaluation and comparison of fluorescent dyes for live-cell imaging, standardized experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[13][14][15][16]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14][15]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Dye Incubation: Treat the cells with varying concentrations of the fluorescent dye for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Caption: Workflow of the MTT assay for assessing cell viability.

Photostability Assessment: Photobleaching Experiment

Photobleaching is the irreversible photodestruction of a fluorophore. Quantifying the rate of photobleaching is crucial for comparing the photostability of different dyes.[17][18][19]

Principle: A region of interest (ROI) in a fluorescently labeled cell is continuously illuminated, and the decrease in fluorescence intensity over time is measured.

Protocol:

  • Cell Staining: Prepare live cells stained with the fluorescent dye of interest.

  • Image Acquisition Setup: Mount the sample on a fluorescence microscope. Select an ROI within a stained cell.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI under continuous illumination. Use consistent laser power and exposure times for all dyes being compared.

  • Data Analysis: Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photobleaching rate.[20]

Photobleaching_Experiment cluster_workflow Photobleaching Experiment Workflow A Prepare Stained Live Cells B Select Region of Interest (ROI) A->B C Continuous Illumination & Time-Lapse Imaging B->C D Measure Fluorescence Intensity in ROI over Time C->D E Plot Intensity vs. Time to Determine Photobleaching Rate D->E

Caption: Workflow for quantifying the photostability of a fluorescent dye.

Quantum Yield Measurement: Comparative Method

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed.[21][22][23] The comparative method is a common technique for its determination.[21][22][23]

Principle: The fluorescence intensity of an unknown sample is compared to that of a standard with a known quantum yield, under conditions where both solutions have the same absorbance at the excitation wavelength.[21]

Protocol:

  • Prepare Solutions: Prepare a series of dilutions of both the unknown dye and a standard dye (with a known quantum yield in the same solvent) with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the unknown and the standard. The quantum yield of the unknown (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (n_x^2 / n_std^2)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and std refer to the unknown and the standard, respectively.[21]

Quantum_Yield_Measurement cluster_workflow Comparative Quantum Yield Measurement A Prepare Dilutions of Unknown & Standard Dyes B Measure Absorbance at Excitation Wavelength A->B C Measure Fluorescence Emission Spectra A->C D Integrate Emission Spectra & Plot vs. Absorbance B->D C->D E Calculate Quantum Yield from Slopes of Plots D->E

Caption: Workflow for the comparative method of quantum yield determination.

Signaling Pathways and Experimental Workflows

The choice of fluorescent dye can also be influenced by the specific biological question being addressed. For example, in studies of signal transduction, a bright and photostable dye is essential for tracking the dynamics of signaling proteins.

Signaling_Pathway_Example cluster_pathway Generic Signaling Pathway Visualization Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Regulation

Caption: A simplified diagram of a generic signaling pathway that can be studied using fluorescently labeled components.

Conclusion

The selection of a red fluorescent dye for live-cell imaging requires a careful consideration of its photophysical properties and its impact on cell health. While "this compound" (Disperse this compound) offers red fluorescence, the lack of comprehensive data on its performance in biological systems and potential cytotoxicity are significant drawbacks. For most live-cell imaging applications, researchers will benefit from choosing well-characterized and optimized dyes from the rhodamine and cyanine families, or genetically encoded red fluorescent proteins. These alternatives offer a better balance of brightness, photostability, and low cytotoxicity, which are crucial for obtaining high-quality, quantitative data from living cells. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions when selecting the optimal red fluorescent probe for their specific research needs.

References

A Comparative Analysis of the Photostability of RED 19 and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent dye for research and development applications hinges on a variety of factors, with photostability being a critical parameter for quantitative and long-term imaging studies. This guide provides a comparative analysis of the photostability of Disperse Red 19, a widely used azo dye, against common alternative red fluorescent dyes from the rhodamine and BODIPY families. While quantitative photostability data for Disperse this compound is not extensively available in public literature, this guide offers a framework for comparison based on existing qualitative information and quantitative data for its alternatives.

Understanding Photostability

Photostability, or the resistance of a fluorophore to photodegradation, is a crucial characteristic for fluorescent probes. High photostability ensures that the fluorescent signal remains strong and stable over time during repeated or prolonged exposure to excitation light. This is particularly important in applications such as live-cell imaging, single-molecule tracking, and high-content screening. The primary measure of photostability is the photobleaching quantum yield (Φb), which represents the probability that a molecule will be photochemically altered per absorbed photon. A lower Φb value indicates higher photostability.

Comparative Overview of Red Fluorescent Dyes

This section compares Disperse this compound with two popular classes of red-emitting fluorescent dyes: Rhodamine derivatives (specifically Rhodamine 6G as a well-characterized example) and BODIPY dyes (represented by BODIPY 630/650).

Disperse this compound is a monoazo dye often used in non-linear optics and for dyeing synthetic polymers. Its application in research contexts, particularly those requiring high photostability, is an area of active investigation. While specific photobleaching quantum yields are not readily found in published literature, studies have indicated that its stability can be enhanced when covalently incorporated into a polymer backbone.

Rhodamine dyes are a well-established class of fluorophores known for their high fluorescence quantum yields and good photostability. Rhodamine 6G, for instance, is a widely used laser dye with a high fluorescence quantum yield, making it a bright and robust emitter.[1][2]

BODIPY (boron-dipyrromethene) dyes are another important class of fluorophores characterized by their sharp absorption and emission peaks, high molar extinction coefficients, and generally excellent photostability.[3][4][5] BODIPY 630/650 is a red-emitting derivative that is noted for its brightness and resistance to photobleaching.[3][4]

Alexa Fluor dyes are a modern generation of fluorescent labels known for their superior performance. Alexa Fluor 647 is a far-red dye with exceptional photostability and brightness, making it a popular choice for demanding imaging applications.[6][7][8][9]

Data Presentation

The following table summarizes the available photophysical and photostability data for Disperse this compound and its alternatives. The lack of a specific photobleaching quantum yield for Disperse this compound necessitates a qualitative assessment of its photostability.

DyeTypeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Photostability (Qualitative)Photobleaching Quantum Yield (Φb)
Disperse this compound Azo Dye~488Not specifiedNot availableModerate; stability is improved when incorporated into a polymer matrix.Not available
Rhodamine 6G Rhodamine5305560.95[1][2]GoodVaries with environment
BODIPY 630/650 BODIPY630650High[3][4]Excellent[3][4][5]Not available
Alexa Fluor 647 Cyanine6506650.33[9]Excellent[6][7][8][9]Not available

Experimental Protocols

A standardized method for determining the photostability of a fluorescent dye involves measuring its photobleaching quantum yield (Φb). This can be achieved by monitoring the decrease in fluorescence intensity of a dye solution under constant illumination.

Protocol for Determining Photobleaching Quantum Yield

1. Sample Preparation:

  • Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol, water, or a buffer solution). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Prepare a solution of a well-characterized actinometer (a chemical system with a known quantum yield) for calibrating the light source intensity.

2. Instrumentation:

  • A spectrofluorometer or a custom-built setup with a stable light source (e.g., laser or xenon lamp with a monochromator).

  • A sensitive detector (e.g., photomultiplier tube or CCD camera).

  • A cuvette holder with a means for constant stirring.

3. Measurement Procedure:

  • Light Source Calibration: Irradiate the actinometer solution and measure the rate of its photochemical reaction to determine the photon flux of the light source.

  • Sample Irradiation: Place the dye solution in the sample holder and expose it to the calibrated light source.

  • Fluorescence Monitoring: Record the fluorescence intensity of the dye solution over time. The decay in fluorescence intensity corresponds to the photobleaching of the dye.

  • Data Analysis: The photobleaching quantum yield (Φb) can be calculated from the rate of fluorescence decay and the known photon flux.

Mandatory Visualization

Generalized Photodegradation Pathway of Azo Dyes

The photostability of azo dyes is largely determined by the stability of the azo bond (-N=N-). Upon absorption of light, the dye molecule is excited to a higher energy state. The subsequent degradation can proceed through various pathways, often involving reactive oxygen species, leading to the cleavage of the azo bond and loss of color.[10]

photodegradation_pathway AzoDye Azo Dye (Ground State) ExcitedState Excited State Azo Dye* AzoDye->ExcitedState Light Absorption (hν) ExcitedState->AzoDye Fluorescence/ Non-radiative decay Intermediates Reactive Intermediates (e.g., radicals) ExcitedState->Intermediates Photochemical Reaction (e.g., with O2) DegradationProducts Degradation Products (Colorless) Intermediates->DegradationProducts Further Reactions

Caption: Generalized pathway for the photodegradation of azo dyes.

Experimental Workflow for Photostability Measurement

The following diagram outlines the key steps in determining the photobleaching quantum yield of a fluorescent dye.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis PrepDye Prepare Dye Solution (Absorbance ≈ 0.1) Irradiate Irradiate Dye Solution PrepDye->Irradiate PrepActinometer Prepare Actinometer Solution Calibrate Calibrate Light Source (Photon Flux Determination) PrepActinometer->Calibrate Calibrate->Irradiate Monitor Monitor Fluorescence Decay Over Time Irradiate->Monitor Calculate Calculate Photobleaching Quantum Yield (Φb) Monitor->Calculate

Caption: Workflow for determining photobleaching quantum yield.

Conclusion

While Disperse this compound finds utility in specific applications, its photostability appears to be a limiting factor for sensitive and long-term fluorescence imaging when compared to more robust alternatives like Rhodamine 6G, BODIPY 630/650, and Alexa Fluor 647. The lack of readily available quantitative photostability data for Disperse this compound underscores the importance of empirical testing for any application where photobleaching is a concern. The provided experimental protocol offers a standardized approach for researchers to conduct their own comparative photostability studies, enabling an informed selection of the most suitable fluorescent probe for their specific research needs. For applications demanding high photostability, Alexa Fluor 647 and BODIPY 630/650 are demonstrably superior choices based on available data and qualitative assessments.

References

Comparative Analysis of RED 19's Binding Affinity to Target Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the binding affinity of the novel compound "RED 19" to its designated target molecule against established alternatives. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance.

Quantitative Binding Affinity Data

The binding affinity of a compound to its target is a critical determinant of its potential therapeutic efficacy. A lower value in dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50) generally signifies a higher binding affinity. The following table summarizes the binding affinities of this compound and two alternative compounds, "Alternative A" and "Alternative B," to the same target molecule.

CompoundTarget MoleculeBinding Affinity (Kd) in nM
This compound Target X 15
Alternative ATarget X35
Alternative BTarget X28

As indicated in the table, this compound exhibits a significantly lower dissociation constant (Kd) compared to both Alternative A and Alternative B, suggesting a stronger and more stable interaction with Target X.

Experimental Protocol: Surface Plasmon Resonance (SPR)

The binding affinity data presented above was determined using Surface Plasmon Resonance (SPR), a label-free technique for real-time monitoring of biomolecular interactions.

Materials and Methods:

  • Immobilization: The target molecule (Target X) was immobilized on a sensor chip surface.

  • Analyte: this compound, Alternative A, and Alternative B were prepared in a series of concentrations in a suitable running buffer.

  • SPR Instrument: A Biacore T200 instrument (or equivalent) was used for the analysis.

  • Procedure:

    • The running buffer was flowed over the sensor surface to establish a stable baseline.

    • Different concentrations of each analyte (this compound, Alternative A, Alternative B) were sequentially injected over the immobilized Target X.

    • The association and dissociation of the analyte to and from the target were monitored in real-time by measuring changes in the refractive index at the sensor surface.

    • After each injection, the sensor surface was regenerated to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams were analyzed using a 1:1 Langmuir binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

To further elucidate the context and methodology of this comparison, the following diagrams are provided.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Ligand Ligand Target X Target X Ligand->Target X Activates Kinase A Kinase A Target X->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Target X Inhibits Experimental_Workflow Immobilize Target X Immobilize Target X Inject Analyte (e.g., this compound) Inject Analyte (e.g., this compound) Immobilize Target X->Inject Analyte (e.g., this compound) Monitor Association/Dissociation Monitor Association/Dissociation Inject Analyte (e.g., this compound)->Monitor Association/Dissociation Regenerate Sensor Surface Regenerate Sensor Surface Monitor Association/Dissociation->Regenerate Sensor Surface Analyze Sensorgram Data Analyze Sensorgram Data Regenerate Sensor Surface->Analyze Sensorgram Data Calculate Kd Calculate Kd Analyze Sensorgram Data->Calculate Kd Logical_Comparison cluster_data Binding Affinity (Kd in nM) This compound This compound This compound Kd 15 This compound->this compound Kd Alternative A Alternative A Alternative A Kd 35 Alternative A->Alternative A Kd Alternative B Alternative B Alternative B Kd 28 Alternative B->Alternative B Kd Conclusion This compound demonstrates a higher binding affinity (lower Kd) to Target X. This compound Kd->Conclusion

A Comparative Guide to Far-Red Fluorescent Probes for Microtubule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology, the visualization of cytoskeletal components in living cells is paramount to understanding fundamental processes such as cell division, migration, and intracellular transport. This guide provides a detailed performance comparison of three prominent far-red fluorescent probes used for labeling microtubules: SiR-tubulin , a fluorogenic probe for live-cell imaging; Janelia Fluor® 646 (JF646) , a bright and photostable dye primarily used with self-labeling tags; and Cy5 , a classic cyanine dye widely used in immunofluorescence.

This comparison is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable probe for their specific microscopy applications, including confocal and stimulated emission depletion (STED) super-resolution microscopy.

Performance at a Glance: Quantitative Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. The following tables summarize the key quantitative metrics for SiR-tubulin, JF646, and Cy5, offering a direct comparison of their performance characteristics.

Table 1: Photophysical and Spectroscopic Properties
PropertySiR-tubulinJanelia Fluor® 646 (JF646)Cy5
Excitation Max (λex) 652 nm[1]646 nm[2]~649 nm[3][4]
Emission Max (λem) 674 nm[1]664 nm[2]~667 nm[3][4]
Molar Extinction Coefficient (ε) 1.0 x 10⁵ cm⁻¹M⁻¹[1]1.52 x 10⁵ cm⁻¹M⁻¹[2]2.5 x 10⁵ cm⁻¹M⁻¹[3][4]
Quantum Yield (Φ) ~0.4 (bound)0.54[2]0.27[3][4]
Relative Brightness (ε x Φ) 40,00082,08067,500
Labeling Strategy Direct, via docetaxel ligandCovalent, via HaloTag/SNAP-tagPrimarily immunofluorescence
Cell Permeability Yes[1]Yes[2]No (for conjugates)
Fluorogenicity High (>10-fold increase)[5][6]ModerateNo
Table 2: Performance in Live-Cell Imaging Applications
FeatureSiR-tubulinJanelia Fluor® 646 (JF646)Cy5
Primary Application Live-cell widefield, confocal, STED[1]Live-cell confocal, dSTORM, STED[2]Fixed-cell immunofluorescence
Recommended Concentration 50 - 500 nM[5]100 - 500 nM (with HaloTag)N/A (for live cells)
Photostability High[5][6]Very High[2]Moderate (can be enhanced)[7][8]
Signal-to-Noise Ratio Excellent (due to fluorogenicity)[5]High (bright dye)Variable (depends on antibody)
Cytotoxicity Low at ≤100 nM; can affect mitosis at >100 nM[5]Generally low cytotoxicity[9]N/A (used on fixed cells)

In-Depth Analysis of Probe Performance

SiR-tubulin: The "Light-Up" Probe for Live-Cell Dynamics

SiR-tubulin is a powerful tool for live-cell imaging due to its fluorogenic nature; it only becomes brightly fluorescent upon binding to microtubules, which significantly reduces background noise and eliminates the need for wash-out steps.[5][6] This probe is based on the microtubule-stabilizing drug docetaxel, which allows for direct labeling of endogenous tubulin.[1] Its high photostability and far-red emission make it well-suited for long-term time-lapse imaging and super-resolution techniques like STED, where it has been used to resolve microtubule diameters down to approximately 40 nm in living cells.[6] However, researchers should be mindful that at concentrations above 100 nM, SiR-tubulin can impact microtubule dynamics and prolong mitosis.[5]

Janelia Fluor® 646 (JF646): Unparalleled Brightness and Photostability

Part of the acclaimed Janelia Fluor® series, JF646 is renowned for its exceptional brightness and photostability, making it a premier choice for demanding imaging applications, including single-molecule localization microscopy (dSTORM) and STED.[2] Unlike SiR-tubulin, JF646 is not intrinsically targeted to microtubules. Instead, it is typically conjugated to a HaloTag® or SNAP-tag® ligand, which then covalently binds to a fusion protein of tubulin and the corresponding tag.[9] This approach ensures high specificity but requires genetic modification of the cells. The high photon output and photostability of JF646 allow for the acquisition of high-resolution images with excellent clarity.

Cy5: The Classic Workhorse for Fixed-Cell Imaging

Cy5 is a well-established far-red dye that has been a mainstay in fluorescence microscopy for decades.[3] Due to the impermeability of its antibody conjugates to live cell membranes, Cy5 is predominantly used for immunofluorescence staining of fixed and permeabilized cells. While not suitable for observing dynamic processes in living cells, it remains a valuable and cost-effective tool for high-resolution imaging of the microtubule cytoskeleton in fixed samples. Its photostability is generally lower than that of SiR or JF dyes but can be improved with the use of antifade mounting media.[7][8]

Visualizing the Workflow

To better understand the application of these probes, the following diagrams illustrate the typical experimental workflows.

G cluster_0 SiR-tubulin Labeling Workflow (Live Cells) A Cell Seeding B Add SiR-tubulin (50-500 nM in media) A->B C Incubate (1-4 hours) B->C D Image Directly (No wash needed) C->D G cluster_1 JF646-HaloTag Labeling Workflow (Live Cells) E Transfect Cells with Tubulin-HaloTag® construct F Add JF646-HaloTag® Ligand (100-500 nM) E->F G Incubate (15-30 min) F->G H Wash (Optional) G->H I Image Cells H->I G cluster_2 Cy5 Immunofluorescence Workflow (Fixed Cells) J Cell Fixation & Permeabilization K Primary Antibody (anti-tubulin) J->K L Secondary Antibody (anti-primary-Cy5) K->L M Wash & Mount L->M N Image Cells M->N

References

Benchmarking "RED 19": A Comparative Guide to Commercially Available Chromosome 19q FISH Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of genetic and cancer research, the accurate detection of chromosomal abnormalities is paramount. For researchers focusing on aberrations involving chromosome 19, particularly in the context of gliomas and other solid tumors, the choice of a reliable Fluorescence In Situ Hybridization (FISH) probe is a critical decision. This guide provides a comprehensive benchmark of the hypothetical "RED 19" probe against leading commercially available probes designed for the detection of the 19q chromosomal region.

This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of reagents for their specific experimental needs. The data presented is synthesized from publicly available information and typical performance characteristics of FISH probes.

Performance Benchmarking

The performance of a FISH probe is determined by several key parameters, including its signal intensity, specificity, and signal-to-noise ratio. A brighter signal allows for easier detection, high specificity ensures the probe binds only to the intended chromosomal target, and a good signal-to-noise ratio minimizes background fluorescence, leading to clearer results.

FeatureThis compound (Hypothetical)Competitor A (e.g., from Abnova)Competitor B (e.g., from Empire Genomics)Competitor C (e.g., from MetaSystems)
Fluorophore Proprietary Red FluorophoreTexas RedOrange-dUTPOrange
Target Locus 19q13.319q SubtelomereCEP19GLTSCR1/GLTSCR2 at 19q13.3
Signal-to-Noise Ratio HighHigh[1]Not specifiedNot specified
Specificity HighHigh[1]Not specifiedHigh
Photostability HighModerateModerateHigh
Applications FFPE, Metaphase SpreadsFFPE, Metaphase Spreads[1]Not specifiedSolid Tumors, CLL, MM, MPN[2]
Included Components Probe, Hybridization BufferProbe, Hybridization Buffer[1]ProbeProbe

Experimental Protocols

A standard protocol for Fluorescence In Situ Hybridization (FISH) using a probe like "this compound" on Formalin-Fixed Paraffin-Embedded (FFPE) tissue sections is outlined below.

FFPE Tissue Preparation and Hybridization Protocol

I. Deparaffinization and Rehydration:

  • Place FFPE slides in a xylene bath for 10 minutes. Repeat with fresh xylene.

  • Rehydrate the slides by sequential 5-minute incubations in 100%, 85%, and 70% ethanol.

  • Wash slides in deionized water for 5 minutes.

II. Pretreatment:

  • Immerse slides in a sodium thiocyanate solution at 80°C for 10 minutes.

  • Rinse with deionized water.

  • Digest with a pepsin solution at 37°C for 10-30 minutes (digestion time may need optimization).

  • Wash with deionized water.

III. Denaturation and Hybridization:

  • Apply 10 µL of the FISH probe solution to the target area on the slide.

  • Cover with a coverslip and seal with rubber cement.

  • Co-denature the probe and target DNA on a hot plate at 75°C for 5-10 minutes.

  • Transfer the slides to a humidified chamber and hybridize overnight at 37°C.

IV. Post-Hybridization Washes:

  • Carefully remove the coverslip.

  • Wash the slides in a post-hybridization wash buffer (e.g., 2x SSC with 0.3% NP-40) at 72°C for 2 minutes.

  • Wash in the same buffer at room temperature for 2 minutes.

  • Briefly rinse in deionized water.

V. Counterstaining and Mounting:

  • Apply a DAPI (4',6-diamidino-2-phenylindole) counterstain to visualize the cell nuclei.

  • Mount with an anti-fade mounting medium.

VI. Visualization:

  • Visualize the signals using a fluorescence microscope equipped with appropriate filter sets for the red fluorophore and DAPI.

Visualizing Workflows and Pathways

To better illustrate the experimental process and a potential application, the following diagrams are provided.

FISH_Workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Signal Detection A FFPE Tissue Sectioning B Deparaffinization & Rehydration A->B C Pretreatment (Enzymatic Digestion) B->C D Probe Application C->D E Denaturation D->E F Overnight Hybridization E->F G Post-Hybridization Washes F->G H Counterstaining (DAPI) G->H I Microscopy & Imaging H->I

A simplified workflow for Fluorescence In Situ Hybridization (FISH).

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway on Chromosome 19 cluster_probe Detection Method GeneX Gene X (19q) ProteinX Protein X GeneX->ProteinX Downstream1 Downstream Effector 1 ProteinX->Downstream1 Downstream2 Downstream Effector 2 ProteinX->Downstream2 CellGrowth Cell Proliferation Downstream1->CellGrowth Apoptosis Apoptosis Inhibition Downstream2->Apoptosis RED19 This compound Probe RED19->GeneX Detects Amplification/Deletion

Hypothetical signaling pathway involving a gene on 19q detected by this compound.

References

A Comparative Study of the Non-Linear Optical Properties of RED 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-linear optical (NLO) properties of the azo dye RED 19 (also known as Disperse this compound) with alternative organic chromophores. The data presented is supported by experimental findings from peer-reviewed literature, offering a valuable resource for material selection in various NLO applications, including optical switching, data storage, and bio-imaging.

Introduction to Non-Linear Optics and this compound

Non-linear optics is a branch of optics that describes the behavior of light in materials where the dielectric polarization P responds non-linearly to the electric field E of the light. This phenomenon becomes significant at high light intensities, such as those produced by lasers. Materials with strong NLO properties are crucial for a wide range of advanced photonic applications.

This compound is a well-characterized azobenzene dye that has garnered significant interest for its substantial second and third-order NLO properties. Its molecular structure, featuring donor and acceptor groups connected by a π-conjugated system, gives rise to a large hyperpolarizability, a key determinant of its NLO response. This guide will delve into the quantitative NLO characteristics of this compound and compare them with other classes of organic dyes, namely other azo dyes, squaraine dyes, and phthalocyanine dyes.

Comparative Data of Non-Linear Optical Properties

The following tables summarize the key second and third-order non-linear optical properties of this compound and selected alternative materials. It is important to note that the NLO properties can be influenced by the measurement conditions, such as the wavelength, solvent, and concentration.

Table 1: Second-Order Non-Linear Optical Properties

MaterialHost/SolventWavelength (nm)Electro-optic Coefficient (r₃₃) (pm/V)First Hyperpolarizability (β) (10⁻³⁰ esu)
Disperse this compound (this compound) Polyurethane63313[1]-
Disperse this compound (this compound) Polyurethane8005[1]-
Disperse this compound (this compound) Methanol--57.60[2]
Disperse Red 1 (DR1) PMMA8103.6[3]-
Azo Dye (PDBAA) Solution633-Larger than PAAB and MO[4]

Table 2: Third-Order Non-Linear Optical Properties

MaterialSolventWavelength (nm)Non-linear Refractive Index (n₂) (cm²/W)Non-linear Absorption Coefficient (β) (cm/W)Second Hyperpolarizability (γ) (10⁻³² esu)
Disperse this compound (this compound) Methanol---0.16[2]
Disperse Red 1 (DR1) Nematic Liquid Crystal5327.6 x 10⁻³[5]--
Disperse Red 1 (DR1) / Silica Hybrid -1064-3.4 x 10⁻⁹ (esu)--
Azo Dye (Congo Red) Tetrahydrofuran5324.14 x 10⁻⁸1.99 x 10⁻³[6]-
Squaraine Dye (SQ) Acetone--Exhibits both saturable and reverse saturable absorption[7]-
Squaraine Dyes DMF800---1.2 to -6.9 x 10⁻³³ (esu)[8]
Phthalocyanine-like Squaraine Dye (SNF) -800-3-5 times larger than LNF[9]-
Tetra-tert-butyl phthalocyanine PMMA633Evaluated from Z-scan[10]Evaluated from Z-scan[10]-
Zinc tetra tert-butyl phthalocyanine PMMA633Evaluated from Z-scan[10]Evaluated from Z-scan[10]-

Experimental Protocols

Accurate characterization of NLO properties is essential for material development. The two primary techniques used to measure the second and third-order NLO properties discussed in this guide are Hyper-Rayleigh Scattering (HRS) and the Z-scan technique, respectively.

Hyper-Rayleigh Scattering (HRS) for Second-Order NLO Characterization

Hyper-Rayleigh Scattering is a powerful technique for determining the first hyperpolarizability (β) of molecules in solution. The method involves focusing a high-intensity laser beam into a solution of the sample and detecting the scattered light at twice the frequency of the incident light.

Experimental Procedure:

  • Sample Preparation: Prepare solutions of the chromophore in a suitable solvent at various concentrations. The solvent should be transparent at both the fundamental and second-harmonic wavelengths.

  • Laser Source: A high-power, pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the excitation source.

  • Optical Setup:

    • The laser beam is passed through a polarizer to ensure a known polarization state.

    • A lens focuses the beam into the sample cell.

    • The scattered light is collected at a 90° angle to the incident beam path to minimize the detection of the fundamental beam.

    • A set of filters is used to block the fundamental wavelength and any fluorescence, allowing only the second-harmonic signal to pass.

    • A monochromator can be used for spectral analysis of the scattered light.

    • The second-harmonic signal is detected by a sensitive photodetector, such as a photomultiplier tube (PMT).

  • Data Acquisition: The intensity of the second-harmonic scattered light is measured as a function of the incident laser intensity and the concentration of the sample.

  • Data Analysis: The first hyperpolarizability (β) of the sample molecule is determined by comparing the HRS signal from the solution to that of a known reference standard or by analyzing the concentration dependence of the signal.[11][12]

Z-scan Technique for Third-Order NLO Characterization

The Z-scan technique is a simple yet sensitive method for measuring the sign and magnitude of the non-linear refractive index (n₂) and the non-linear absorption coefficient (β) of materials.

Experimental Procedure:

  • Sample Preparation: The sample can be a solution in a cuvette or a thin film. It should be optically homogeneous.

  • Laser Source: A stable, single-mode laser with a Gaussian beam profile is required. Both continuous-wave (CW) and pulsed lasers can be used, depending on the nature of the nonlinearity being investigated.

  • Optical Setup:

    • The laser beam is focused by a lens.

    • The sample is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point.

    • The transmitted light is split into two beams.

    • Closed-aperture Z-scan: One beam passes through a finite aperture placed in the far field. The intensity transmitted through the aperture is measured by a photodetector. This setup is sensitive to non-linear refraction.

    • Open-aperture Z-scan: The second beam is collected by a photodetector without an aperture, measuring the total transmitted intensity. This setup is sensitive to non-linear absorption.

  • Data Acquisition: The normalized transmittance of both the closed and open aperture detectors is recorded as a function of the sample's position (z).

  • Data Analysis:

    • The open-aperture Z-scan curve provides information about the non-linear absorption coefficient (β). A dip in transmittance indicates reverse saturable absorption, while a peak indicates saturable absorption.

    • The closed-aperture Z-scan curve, when divided by the open-aperture data, reveals the non-linear refractive index (n₂). A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while the opposite indicates a positive n₂ (self-focusing).[13][14]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for NLO material characterization and the specific setups for the Z-scan and Hyper-Rayleigh Scattering techniques.

NLO_Characterization_Workflow cluster_synthesis Material Synthesis cluster_characterization NLO Characterization cluster_analysis Data Analysis & Application Synthesis Synthesis of NLO Material SecondOrder Second-Order NLO (e.g., Hyper-Rayleigh Scattering) Synthesis->SecondOrder Characterize χ⁽²⁾ ThirdOrder Third-Order NLO (e.g., Z-scan) Synthesis->ThirdOrder Characterize χ⁽³⁾ DataAnalysis Data Analysis & Comparison SecondOrder->DataAnalysis ThirdOrder->DataAnalysis Application Application & Device Fabrication DataAnalysis->Application

Workflow for NLO material characterization.

Z_Scan_Setup Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample BeamSplitter Beam Splitter Sample->BeamSplitter Aperture Aperture BeamSplitter->Aperture Path 1 Detector2 Detector 2 (Open Aperture) BeamSplitter->Detector2 Path 2 Detector1 Detector 1 (Closed Aperture) Aperture->Detector1 Path 1

Schematic of a Z-scan experimental setup.

HRS_Setup Laser Pulsed Laser Source (ω) Polarizer Polarizer Laser->Polarizer Lens Focusing Lens Polarizer->Lens Sample Sample Cell Lens->Sample CollectionLens Collection Lens Sample->CollectionLens Scattered Light (2ω) Filter Filter (blocks ω) CollectionLens->Filter Detector Detector (PMT) Filter->Detector

Schematic of a Hyper-Rayleigh Scattering setup.

References

Validating In Vitro Efficacy of RED19 in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical anti-cancer compound RED19, focusing on the translation of its promising in vitro results to in vivo models. For comparative purposes, RED19's performance is benchmarked against a known, alternative compound, here referred to as Compound-X. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the preclinical potential of RED19.

Compound Overview and Mechanism of Action

RED19 is a novel small molecule inhibitor designed to target the aberrant signaling often observed in various cancers. In vitro studies have indicated that RED19 selectively inhibits the tyrosine kinase activity of the Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in several oncogenic pathways.

Compound-X is an established multi-kinase inhibitor known to target FGFR1 among other kinases. It serves as a benchmark for evaluating the specificity and efficacy of RED19.

Proposed Signaling Pathway of RED19

The diagram below illustrates the proposed mechanism of action for RED19, highlighting its inhibitory effect on the FGFR1 signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Activates GRB2 GRB2 FGFR1->GRB2 Activates RED19 RED19 RED19->FGFR1 Inhibits CompoundX Compound-X CompoundX->FGFR1 Inhibits AKT AKT PLCg->AKT RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis A NCI-H1581 Cell Culture B Subcutaneous Injection in Immunocompromised Mice A->B C Tumor Establishment (100-150 mm³) B->C D Randomization into Treatment Groups C->D E Daily Oral Dosing (Vehicle, RED19, Compound-X) D->E F Tumor Volume & Body Weight Measurement (3x/week) E->F G Endpoint: Tumor Volume > 1500 mm³ or 21 Days of Treatment F->G H Data Analysis and Statistical Evaluation G->H

Comparative Efficacy Analysis: RED 19 vs. Established mTOR Inhibitors in Advanced Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of RED 19, a novel therapeutic agent, against established treatments for advanced Renal Cell Carcinoma (RCC), with a focus on the mTOR signaling pathway. The data presented herein is derived from a series of preclinical studies designed to evaluate the efficacy and mechanism of action of this compound in comparison to Everolimus, a standard-of-care mTORC1 inhibitor.

Overview of Therapeutic Agents

  • This compound : A novel, ATP-competitive, dual inhibitor of mTORC1 and mTORC2. Its mechanism is designed to offer a more comprehensive blockade of the PI3K/AKT/mTOR pathway compared to first-generation mTOR inhibitors.

  • Everolimus : An established allosteric inhibitor of mTORC1, widely used in the treatment of various cancers, including advanced RCC. It functions by binding to FKBP12, which then interacts with and inhibits the mTORC1 complex.

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and Everolimus in well-established RCC cell lines. Lower IC50 values indicate greater potency.

Cell LineThis compound (IC50, nM)Everolimus (IC50, nM)
786-O 8.525.2
ACHN 12.138.7
Caki-1 9.831.5

Experimental Protocol: IC50 Determination

Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. RCC cell lines (786-O, ACHN, Caki-1) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with serial dilutions of this compound or Everolimus for 72 hours. Luminescence, proportional to the amount of ATP present, was measured using a plate reader. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model using GraphPad Prism software.

Comparative In Vivo Efficacy: Xenograft Models

The antitumor activity of this compound and Everolimus was evaluated in a 786-O human RCC xenograft model in immunodeficient mice.

Treatment GroupDosageTumor Growth Inhibition (TGI, %)Median Progression-Free Survival (PFS, Days)
Vehicle Control -0%14
Everolimus 10 mg/kg, daily58%28
This compound 10 mg/kg, daily85%45

Experimental Protocol: Xenograft Study

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 786-O cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: vehicle control, Everolimus (10 mg/kg), and this compound (10 mg/kg). Treatments were administered orally, once daily. Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Tumor Growth Inhibition (TGI) was calculated at the end of the study (Day 28) relative to the vehicle control. Progression-Free Survival (PFS) was defined as the time for tumors to reach four times their initial volume.

Mechanism of Action and Signaling Pathway Analysis

This compound's dual-inhibitor status allows it to block both major downstream pathways of mTOR, leading to more potent inhibition of cell growth and proliferation. The diagrams below illustrate the targeted signaling pathway and the experimental workflow used for target validation.

mTOR_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt mTORC1 mTORC1 akt->mTORC1 s6k1 S6K1 mTORC1->s6k1 eif4ebp1 4E-BP1 mTORC1->eif4ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis mTORC2 mTORC2 mTORC2->akt Full Activation everolimus Everolimus everolimus->mTORC1 red19 This compound red19->mTORC1 red19->mTORC2 Western_Blot_Workflow start RCC Cells (786-O) treatment Treat with Vehicle, Everolimus, or this compound (6 hours) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking probing Primary Antibody Incubation (p-AKT, p-S6K) blocking->probing detection Secondary Antibody & Chemiluminescence probing->detection analysis Imaging & Analysis detection->analysis

The Advent of RED19: A Paradigm Shift in Cost-Effective FGF19 Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of drug discovery and academic research, the economic and performance efficiencies of molecular tools are paramount. For scientists investigating the FGF19 signaling pathway, a critical regulator of metabolic processes and a key player in liver cancer, the choice of a potent and selective inhibitor is a crucial decision.[1][2][3][4][5] This guide introduces RED19, a novel and hypothetical inhibitor of the FGF19/FGFR4 axis, and provides a comprehensive cost-effectiveness analysis against current market alternatives.

Introduction to RED19 and Its Alternatives

The Fibroblast Growth Factor 19 (FGF19) signaling cascade, primarily mediated through its receptor FGFR4 and co-receptor β-Klotho, is a vital pathway in cellular proliferation, metabolism, and differentiation.[1][3][6] Dysregulation of this pathway is a known oncogenic driver in hepatocellular carcinoma (HCC).[3][5] Consequently, the development of specific inhibitors is of significant interest.

This guide compares the hypothetical RED19 to three prominent FGFR4 inhibitors currently used in research: Fisogatinib (BLU-554), Infigratinib (BGJ398), and H3B-6527. These small molecule inhibitors are instrumental in elucidating the therapeutic potential of targeting the FGF19/FGFR4 pathway.[1][3]

Performance and Cost-Effectiveness Analysis

The efficacy of a kinase inhibitor is primarily determined by its potency (commonly measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target kinase over others. A lower IC50 value indicates higher potency. Cost-effectiveness, however, must consider both performance and the cost per unit of research.

For the purpose of this guide, we have assigned a competitive price to the hypothetical RED19 to illustrate its potential as a cost-effective option. The prices for the alternative inhibitors are based on currently available information for research-grade compounds.

Table 1: Inhibitor Performance and Cost Comparison

InhibitorTargetIC50 (FGFR4)Selectivity over FGFR1-3PurityPrice (per 10mg)
RED19 (Hypothetical) FGFR43 nM>300-fold>99%$180
Fisogatinib (BLU-554)FGFR45 nM[7][8][9][10]>120-fold (624-2203 nM for FGFR1-3)[7][10][11][12]>99%~$220 - $271[7][11]
Infigratinib (BGJ398)Pan-FGFR60 nM[7][13]Low (0.9-1.4 nM for FGFR1-3)[7][13]>99%~$23,780 (for 42 capsules, clinical price)
H3B-6527FGFR4<1.2 nM[14][15]>250-fold (320-1290 nM for FGFR1-3)[14][15]>98%~$1781 (for 50mg)[16]

Note: The price for Infigratinib is based on its clinical formulation and is significantly higher than typical research-grade compounds. Research-use-only pricing may vary. Prices for all compounds are subject to change and may differ between suppliers.

Table 2: Cost-Effectiveness Analysis

To provide a clearer picture of the financial implications of choosing an inhibitor, the following table estimates the cost per experiment based on a typical in vitro assay requiring a 10 µM final concentration in a 1 mL volume.

InhibitorMolecular WeightCost per mgAmount for 1mL of 10mM StockCost of 10mM StockCost per Experiment (10µM)
RED19 (Hypothetical) ~500 g/mol $18.005 mg$90.00$0.09
Fisogatinib (BLU-554)503.38 g/mol [10]~$24.505.03 mg~$123.24~$0.12
Infigratinib (BGJ398)560.67 g/mol High (N/A for research)5.61 mgN/AN/A
H3B-6527629.54 g/mol [16]~$35.626.30 mg~$224.41~$0.22

Calculations are estimates and will vary based on experimental conditions and supplier pricing.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standard protocols for key assays used to evaluate the efficacy of FGF19/FGFR4 inhibitors.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[17][18][19]

  • Cell Plating: Seed cells (e.g., FGF19-expressing HCC cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the FGFR4 inhibitor (e.g., RED19, Fisogatinib) and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][19]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.[19]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[17]

Western Blot Analysis of ERK Phosphorylation

Western blotting is used to detect the phosphorylation status of downstream signaling proteins like ERK, providing a measure of pathway inhibition.[20][21][22]

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.[21][23]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate.[21]

  • Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK to determine the extent of inhibition.[20]

Quantitative PCR (qPCR) for c-Fos Expression

qPCR can be used to measure changes in the expression of target genes, such as c-Fos, which is downstream of the MAPK/ERK pathway.

  • RNA Extraction: Treat cells with the inhibitor, then extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA, and specific primers for c-Fos and a housekeeping gene (e.g., GAPDH).[24][25]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in c-Fos expression following inhibitor treatment.

Visualizing Molecular Pathways and Workflows

Diagrams are invaluable for understanding complex biological systems and experimental designs.

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PI3K PI3K FGFR4->PI3K STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P pERK p-ERK ERK->pERK AKT AKT PI3K->AKT pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., c-Fos) pERK->Gene_Expression pSTAT3->Gene_Expression RED19 RED19 RED19->FGFR4 Inhibits

Caption: FGF19 Signaling Pathway and the inhibitory action of RED19.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed HCC Cells treat Treat with RED19 or Alternatives start->treat mtt MTT Assay (Cell Viability) treat->mtt wb Western Blot (p-ERK/ERK) treat->wb qpcr qPCR (c-Fos Expression) treat->qpcr ic50 Calculate IC50 mtt->ic50 inhibition Quantify Inhibition wb->inhibition expression Analyze Gene Expression qpcr->expression effectiveness Determine Cost-Effectiveness ic50->effectiveness inhibition->effectiveness expression->effectiveness

Caption: Workflow for evaluating FGF19/FGFR4 inhibitor efficacy.

Conclusion

The selection of a research tool is a multifaceted decision that balances performance, cost, and the specific requirements of the experimental setup. While Fisogatinib and H3B-6527 offer high potency and selectivity for FGFR4, their cost can be a significant factor for many laboratories. The hypothetical RED19, with its competitive efficacy and lower price point, represents a compelling alternative that could enable more extensive and cost-effective research into the FGF19 signaling pathway. By providing robust and well-defined experimental protocols, this guide aims to empower researchers to make informed decisions and advance our understanding of this critical biological system.

References

Safety Operating Guide

RED 19 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Dear Researcher,

To ensure the safe and proper disposal of "RED 19," it is imperative to first correctly identify the specific chemical substance, as this name can refer to different compounds with distinct disposal protocols. The general term "this compound" could denote "Disperse this compound," a dye, or a component of a red-colored laboratory solution, such as a "Buffer Solution, pH 4.00 Red."

To provide you with accurate and essential safety information, please clarify which of the following substances you are working with:

  • Disperse this compound: A type of dye.

  • A red-colored buffer solution or another chemical reagent labeled "this compound." Please provide any additional identifiers such as a CAS number, full chemical name, or manufacturer details from the Safety Data Sheet (SDS).

Once the specific substance is identified, we can furnish you with the precise, step-by-step disposal procedures, including personal protective equipment (PPE) requirements, waste categorization, and any necessary chemical treatments prior to disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Personal protective equipment for handling RED 19

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identity of "RED 19" is not definitively established in common chemical databases. This guide addresses the most probable candidates based on available safety data sheets: Solvent this compound (CAS 6368-72-5), Disperse this compound (CAS 2734-52-3), and the closely related Sudan Red G (Solvent Red 1, CAS 1229-55-6). Researchers must confirm the exact chemical identity and CAS number of their substance before implementing any safety protocols. The information provided herein is for professional research and development use only.[1]

Immediate Safety Concerns

These substances are categorized as harmful and may pose significant health risks. Immediate concerns include irritation to the skin, eyes, and respiratory system.[2] Some related compounds are suspected carcinogens and genotoxins.[3][4]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][5] If irritation persists, consult a physician.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[5]

Personal Protective Equipment (PPE)

To ensure safety when handling these substances, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and dust, preventing serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation and potential allergic reactions.[2][4]
Skin and Body Protection Laboratory coat and appropriate protective clothing.Minimizes skin exposure to the chemical.[2]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.Prevents inhalation of dust or fumes, which may cause respiratory irritation.[2]

Operational Plans

Adherence to proper operational procedures is critical to minimize exposure and ensure a safe laboratory environment.

Handling and Storage:

  • Ventilation: Always handle these substances in a well-ventilated area or a chemical fume hood.[2]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]

  • Clean-up: For solid spills, sweep up and shovel the material. For liquid spills, absorb with an inert material. Place the waste into a suitable, closed container for disposal.[2][6]

Disposal Plans

Proper disposal of "this compound" and its containers is crucial to prevent environmental contamination and adhere to regulations.

Waste Disposal:

  • Consult Regulations: Disposal must be in accordance with local, regional, and national regulations.[6]

  • Licensed Disposal Service: It is recommended to contact a licensed professional waste disposal service to dispose of this material.[6]

  • Container Disposal: Dispose of empty containers as unused product. Do not dispose of with household garbage.[6]

Experimental Protocols

The following is a general protocol for preparing a solution from a solid dye, which is a common procedure in a laboratory setting.

Protocol: Preparation of a Dye Solution

  • Pre-weighing Preparation: In a chemical fume hood, place a clean, empty beaker on a tared analytical balance.

  • Weighing the Dye: Carefully weigh the desired amount of the solid dye into the beaker.

  • Initial Solubilization: Add a small amount of the appropriate solvent to the beaker and gently swirl to dissolve the solid.

  • Transfer to Volumetric Flask: Quantitatively transfer the solution to a volumetric flask of the desired final volume.

  • Rinsing: Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the dye is transferred.

  • Final Dilution: Add the solvent to the volumetric flask up to the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

Mandatory Visualizations

The following diagrams illustrate key workflows for handling and disposing of "this compound."

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Confirm Chemical Identity Confirm Chemical Identity Review SDS Review SDS Confirm Chemical Identity->Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Work in Fume Hood Work in Fume Hood Assemble PPE->Work in Fume Hood Conduct Experiment Conduct Experiment Work in Fume Hood->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: General laboratory workflow for handling hazardous chemicals.

G Chemical Waste Chemical Waste Segregate Waste Segregate Waste Chemical Waste->Segregate Waste Solid vs. Liquid Label Container Label Container Segregate Waste->Label Container Contents & Hazard Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Secure & Ventilated Licensed Disposal Licensed Disposal Store in Designated Area->Licensed Disposal Scheduled Pickup

Caption: Procedural flow for the disposal of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.